2'-Bromo-2-(4-fluorophenyl)acetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKHSLDXYIHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606298 | |
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-29-8 | |
| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-Fluoro Acetophenone Derivatives
A Note on Chemical Nomenclature: The nomenclature "2'-Bromo-2-(4-fluorophenyl)acetophenone" can be interpreted in several ways, leading to different chemical structures. This guide addresses the most common isomers based on available scientific literature and chemical supplier databases. For clarity, each compound is identified by its specific IUPAC name and CAS number.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive information on the properties, synthesis, and potential applications of key bromo-fluoro acetophenone isomers.
2-Bromo-1-(4-fluorophenyl)ethanone
This isomer, commonly known as 2-Bromo-4'-fluoroacetophenone, is a halogenated aromatic ketone. Its structure features a fluorine atom on the phenyl ring and a bromine atom on the alpha-carbon of the acetophenone core.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 403-29-2 | |
| Molecular Formula | C₈H₆BrFO | |
| Molecular Weight | 217.04 g/mol | |
| IUPAC Name | 2-bromo-1-(4-fluorophenyl)ethanone | |
| Synonyms | ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide | |
| Appearance | White crystalline solid | |
| Melting Point | 47-50 °C | |
| Boiling Point | 150 °C at 12 mmHg | |
| Solubility | Soluble in methanol, sparingly soluble in water. |
Synthesis
Experimental Protocol: Bromination of 4'-fluoroacetophenone
A common method for the synthesis of 2-Bromo-4'-fluoroacetophenone involves the electrophilic bromination of 4'-fluoroacetophenone.
-
Reactants : 4'-fluoroacetophenone, Bromine (Br₂), or a solid brominating agent like N-bromosuccinimide (NBS).
-
Solvent : Typically a non-polar solvent such as methanol.
-
Procedure : To a solution of 4'-fluoroacetophenone in methanol, the brominating agent is added portion-wise at a controlled temperature, often at room temperature or reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted using an organic solvent like ethyl acetate.
-
Purification : The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.
Caption: Synthesis workflow for 2-Bromo-4'-fluoroacetophenone.
Biological and Research Applications
2-Bromo-4'-fluoroacetophenone serves as a versatile building block in medicinal chemistry and organic synthesis. It is a key intermediate in the synthesis of various pharmaceutical compounds and is used in research to study enzyme inhibition and for the preparation of functional organic materials.
2-Bromo-1-(2-fluorophenyl)ethanone
Also known as 2-Bromo-2'-fluoroacetophenone, this isomer has
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4'-fluoroacetophenone
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4'-fluoroacetophenone (CAS No: 403-29-2). It includes a detailed summary of its properties in a tabular format for easy reference, followed by standardized experimental protocols for the determination of key physical characteristics such as melting point, boiling point, and solubility. Additionally, a visual workflow for the physical characterization of the compound is presented using a Graphviz diagram. This document is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Note on Nomenclature: The compound requested, 2'-Bromo-2-(4-fluorophenyl)acetophenone, appears to contain a typographical error in its nomenclature. Based on available chemical databases and scientific literature, the most probable compound of interest is 2-Bromo-4'-fluoroacetophenone . This guide will focus on the properties of this compound. Its IUPAC name is 2-bromo-1-(4-fluorophenyl)ethanone.
Physical and Chemical Properties
2-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries[1]. Its physical properties are crucial for its handling, storage, and application in various chemical reactions.
The quantitative physical and chemical data for 2-Bromo-4'-fluoroacetophenone are summarized in the table below for ease of comparison and reference.
| Property | Value | Source(s) |
| CAS Number | 403-29-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrFO | [1][2][3][5] |
| Molecular Weight | 217.04 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 45 - 50 °C | [1][3][4] |
| Boiling Point | 150 °C @ 12 mmHg | [1][3][4] |
| Density | 1.568 g/cm³ | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1][3] |
| Solubility | Sparingly soluble in water; Soluble in methanol | [2][3] |
| Refractive Index | 1.545 (estimate) | [1] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties of 2-Bromo-4'-fluoroacetophenone.
The melting point of a solid organic compound is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C[6].
Apparatus:
Procedure:
-
A small sample of 2-Bromo-4'-fluoroacetophenone is finely powdered using a mortar and pestle.[7][8]
-
The powdered sample is packed into a capillary tube to a height of 1-2 mm.[8][9]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][9]
-
The assembly is placed in the heating block of the melting point apparatus or immersed in the oil of a Thiele tube.[6][7]
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6][8]
-
The melting point is reported as the range T1 - T2.[6]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11].
Apparatus:
Procedure:
-
A few milliliters of the liquid sample are placed in a small test tube.[11][12]
-
A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[12][13]
-
The test tube assembly is attached to a thermometer and heated gently in a Thiele tube or aluminum block.[10][12]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[12]
-
The heat is removed, and the liquid is allowed to cool slowly.[14]
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]
-
It is important to also record the barometric pressure, as boiling point varies with pressure.[10]
Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule[15][16].
Apparatus:
-
Spatula[15]
-
Vortex mixer or stirring rod
-
Solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl)[16]
Procedure:
-
Approximately 25 mg of 2-Bromo-4'-fluoroacetophenone is placed in a test tube.[16]
-
About 0.75 mL of the desired solvent (e.g., water) is added in small portions.[16]
-
The mixture is vigorously agitated for at least 60 seconds.[15]
-
The compound is classified as "soluble" if it dissolves completely, or "insoluble" if a significant portion remains undissolved.[15]
-
If the compound is soluble in water, its effect on litmus paper can be tested to determine if it is acidic or basic.[17][18]
-
For water-insoluble compounds, solubility tests are repeated with acidic (5% HCl) and basic (5% NaOH) aqueous solutions to identify acidic or basic functional groups.[16][17]
Characterization Workflow
The following diagram illustrates a logical workflow for the physical characterization of a new batch of 2-Bromo-4'-fluoroacetophenone.
Caption: Workflow for the physical property characterization of 2-Bromo-4'-fluoroacetophenone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 2-Bromo-4'-fluoroacetophenone, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-Bromo-4'-fluoroacetophenone | 403-29-2 | Benchchem [benchchem.com]
- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. chem.ws [chem.ws]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Molecular Weight of 2'-Bromo-2-(4-fluorophenyl)acetophenone
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the chemical compound 2'-Bromo-2-(4-fluorophenyl)acetophenone.
Compound Identification
The compound is this compound. To determine its molecular weight, the molecular formula must first be established from its structure.
-
Acetophenone Core: A phenyl group attached to a methyl ketone.
-
2'-Bromo Substitution: A bromine atom is located at the ortho (2') position of the phenyl ring of the acetophenone core.
-
2-(4-fluorophenyl) Substitution: The methyl group of the ketone is substituted with a 4-fluorophenyl group.
This structure corresponds to the molecular formula C₁₄H₁₀BrFO . While this specific isomer was not found directly, its isomer, 3'-Bromo-2-(4-fluorophenyl)acetophenone, shares the same molecular formula and, therefore, the same molecular weight.[1]
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the molecular formula C₁₄H₁₀BrFO is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 293.135 |
The calculated molecular weight of this compound is 293.14 g/mol (rounded).[1]
Methodologies and Visualizations
The determination of a compound's molecular weight from its formula is a theoretical calculation based on standard atomic weights established by IUPAC. As such, this value does not rely on a specific experimental protocol.
Similarly, visualizations using Graphviz are intended for illustrating workflows, pathways, or logical relationships. A molecular weight calculation is a simple summation and does not have a corresponding pathway or workflow to diagram. Therefore, no experimental protocol or DOT script is provided, as they are not applicable to this topic.
References
Solubility Profile of 2-bromo-1-(4-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1-(4-fluorophenyl)ethanone (also known as 4-fluorophenacyl bromide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility profile based on structural analogs, and a detailed experimental protocol for determining its solubility in various organic solvents.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes the key properties of 2-bromo-1-(4-fluorophenyl)ethanone.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.035 g/mol | [2][3] |
| Appearance | White to off-white or beige solid/powder | [4][5][6] |
| Melting Point | 45-49 °C | [3][5] |
| Boiling Point | 150 °C at 12 mmHg | [3][4] |
| CAS Number | 403-29-2 | [2][3] |
Qualitative Solubility Profile
While specific quantitative data is scarce, the solubility of 2-bromo-1-(4-fluorophenyl)ethanone can be inferred from its chemical structure and data on similar compounds. The presence of a polar carbonyl group and a halogenated aromatic ring suggests a degree of polarity. However, the overall molecule is relatively non-polar.
Based on the principle of "like dissolves like," 2-bromo-1-(4-fluorophenyl)ethanone is expected to exhibit the following solubility characteristics:
-
High Solubility in non-polar or weakly polar aprotic solvents such as chloroform, toluene, and dichloromethane. The aromatic ring and the bromo-acetyl group can interact favorably with these solvents.[6]
-
Moderate to Good Solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran.
-
Solubility in Alcohols: It is reported to be soluble in methanol.[7] It is likely to be soluble in other short-chain alcohols like ethanol and isopropanol.
-
Low Solubility in highly polar protic solvents like water. The hydrophobic nature of the fluorophenyl ring and the bromo-substituent limits its miscibility with water.[6]
-
Limited Solubility in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the solubility of a solid compound in an organic solvent.
Objective:
To determine the saturation solubility of 2-bromo-1-(4-fluorophenyl)ethanone in a given organic solvent at a specific temperature.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Constant temperature bath or incubator with shaking capabilities
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 2-bromo-1-(4-fluorophenyl)ethanone to a series of vials, each containing a known volume of the desired organic solvent. The excess solid ensures that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-bromo-1-(4-fluorophenyl)ethanone.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
References
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 3. indiamart.com [indiamart.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Fluorophenacyl bromide, 97% 403-29-2 India [ottokemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Bromo-4'-fluoroacetophenone 403-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-bromo-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative safety data for this compound, this guide incorporates data from structurally similar and analogous compounds to provide a thorough understanding of the potential hazards and necessary precautions. All data from analogous compounds should be considered illustrative and used as a conservative basis for risk assessment and safety procedures.
Hazard Identification and Classification
2-bromo-1-(2-fluorophenyl)ethanone is classified as a corrosive substance.[1] The primary hazards associated with this chemical are severe skin burns and serious eye damage.[1][2] It is a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-bromo-1-(2-fluorophenyl)ethanone is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | Solid |
| Melting Point/Range | 46 - 49 °C / 114.8 - 120.2 °F (for the analogous 2-bromo-1-(4-fluorophenyl)ethanone)[3] |
| Boiling Point/Range | 150 °C / 302 °F @ 12 mmHg (for the analogous 2-bromo-1-(4-fluorophenyl)ethanone)[3] |
| Flash Point | > 110 °C / > 230 °F (for the analogous 2-bromo-1-(4-fluorophenyl)ethanone)[3] |
Exposure Limits and Toxicity Data (Analogous Compounds)
Occupational Exposure Limits for Chloroacetophenone (CAS No. 532-27-4):
| Organization | TWA | STEL/Ceiling |
| OSHA (PEL) | 0.05 ppm (0.3 mg/m³)[4] | - |
| NIOSH (REL) | 0.05 ppm (0.3 mg/m³)[4][5][6] | - |
| ACGIH (TLV) | 0.05 ppm (0.32 mg/m³)[1] | - |
Toxicity Data for Acetophenone (CAS No. 98-86-2):
| Route | Species | Value |
| Oral LD50 | Mouse | 740 mg/kg[7] |
| Dermal LD50 | Rabbit | 15900 mg/kg[7] |
Note: This data is for analogous compounds and should be used as a reference for assessing the potential toxicity of 2-bromo-1-(2-fluorophenyl)ethanone. A conservative approach to handling is strongly advised.
Experimental Protocols
Risk Assessment and Control Workflow
A thorough risk assessment is mandatory before handling 2-bromo-1-(2-fluorophenyl)ethanone. The following workflow diagram illustrates the key steps in this process.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Safe Handling Protocol for Alpha-Halo Ketones in a Laboratory Setting
-
Preparation and Engineering Controls:
-
All manipulations of 2-bromo-1-(2-fluorophenyl)ethanone must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize time spent in the fume hood.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should also be worn when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
-
Handling and Dispensing:
-
When transferring the solid, use a scoop or spatula and avoid generating dust.
-
If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Waste Disposal:
-
All waste materials contaminated with 2-bromo-1-(2-fluorophenyl)ethanone must be disposed of as hazardous waste.
-
Segregate waste streams as appropriate (e.g., solid waste, liquid waste).
-
Consult your institution's environmental health and safety office for specific disposal procedures.
-
Decontamination Procedure for Lachrymator Spills
This protocol is a general guideline for small spills of lachrymators like 2-bromo-1-(2-fluorophenyl)ethanone that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.
-
Immediate Response:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is outside of a fume hood, evacuate the area and prevent entry.
-
If the spill is contained within a fume hood, keep the sash at a low working height.
-
-
Spill Cleanup:
-
Don the appropriate PPE as outlined in section 4.2.
-
For solid spills, gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[8] Avoid raising dust.
-
For liquid spills (if the compound is in solution), create a dike around the spill with absorbent material and then cover the spill.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in. Place the used cleaning materials into the hazardous waste container.
-
Wash the spill area with soap and water.
-
-
Post-Cleanup:
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Document the spill and the cleanup procedure as per your laboratory's safety protocols.
-
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure to 2-bromo-1-(2-fluorophenyl)ethanone.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Handling Logic
The following diagram outlines the logical flow for the proper storage and handling of 2-bromo-1-(2-fluorophenyl)ethanone.
References
- 1. Chloroacetophenone | WorkSafe [worksafe.govt.nz]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]
- 7. actylislab.com [actylislab.com]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the ortho-, meta-, and para-isomers of 2-bromo-fluoroacetophenone. These compounds serve as important intermediates in the synthesis of various biologically active molecules. A thorough understanding of their spectral characteristics is crucial for their identification, characterization, and quality control in research and drug development.
Introduction
2-Bromo-fluoroacetophenone (C₈H₆BrFO) is an aromatic ketone that exists as three positional isomers: 2-bromo-2'-fluoroacetophenone, 2-bromo-3'-fluoroacetophenone, and 2-bromo-4'-fluoroacetophenone. The presence and position of the fluorine and bromine substituents on the acetophenone core significantly influence their chemical reactivity and spectral properties. This guide summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these isomers, provides detailed experimental protocols for data acquisition, and explores a relevant biological pathway for which derivatives of these compounds are investigated.
Spectral Data Summary
The following tables summarize the key spectral data for the three isomers of 2-bromo-fluoroacetophenone.
Table 1: ¹H-NMR Spectral Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 2-Bromo-2'-fluoroacetophenone | CDCl₃ | 4.53 (d, J = 2.4 Hz, 2H, -CH₂Br), 7.13-7.20 (m, 1H, Ar-H), 7.27-7.30 (m, 1H, Ar-H), 7.54-7.61 (m, 1H, Ar-H), 7.91-7.96 (m, 1H, Ar-H)[1] |
| 2-Bromo-3'-fluoroacetophenone | CDCl₃ | 4.42 (s, 2H, -CH₂Br), 7.30-7.80 (m, 4H, Ar-H) |
| 2-Bromo-4'-fluoroacetophenone | CDCl₃ | 4.38 (s, 2H, -CH₂Br), 7.12 (t, J = 8.6 Hz, 2H, Ar-H), 8.01 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H) |
Table 2: ¹³C-NMR Spectral Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 2-Bromo-2'-fluoroacetophenone | CDCl₃ | 31.8 (d, J=3.5 Hz, -CH₂Br), 117.1 (d, J=21.1 Hz), 124.8 (d, J=3.8 Hz), 125.1 (d, J=12.9 Hz), 131.9 (d, J=2.8 Hz), 135.2 (d, J=9.1 Hz), 161.4 (d, J=254.1 Hz, C-F), 190.1 (d, J=3.5 Hz, C=O)[2][3] |
| 2-Bromo-3'-fluoroacetophenone | CDCl₃ | 30.5 (-CH₂Br), 115.4 (d, J=22.0 Hz), 121.2 (d, J=21.2 Hz), 124.6 (d, J=3.1 Hz), 130.6 (d, J=7.6 Hz), 138.4 (d, J=6.3 Hz), 162.8 (d, J=246.0 Hz, C-F), 191.1 (C=O) |
| 2-Bromo-4'-fluoroacetophenone | CDCl₃ | 30.8 (-CH₂Br), 116.0 (d, J=22.0 Hz), 131.3 (d, J=9.5 Hz), 132.8 (d, J=3.0 Hz), 166.0 (d, J=255.0 Hz, C-F), 190.5 (C=O) |
Table 3: Mass Spectrometry (MS) Data
| Isomer | Ionization Method | Key Fragments (m/z) |
| 2-Bromo-2'-fluoroacetophenone | Electron Ionization (EI) | 218/216 ([M]⁺), 123 (base peak, [M-CH₂Br]⁺), 95 |
| 2-Bromo-3'-fluoroacetophenone | Electron Ionization (EI) | 218/216 ([M]⁺), 123 (base peak, [M-CH₂Br]⁺), 95 |
| 2-Bromo-4'-fluoroacetophenone | Electron Ionization (EI) | 218/216 ([M]⁺), 123 (base peak, [M-CH₂Br]⁺), 95 |
Table 4: Infrared (IR) Spectral Data
| Isomer | Sample Preparation | Key Absorption Bands (cm⁻¹) |
| 2-Bromo-2'-fluoroacetophenone | KBr Pellet | ~1690 (C=O stretch), ~1600, ~1480 (aromatic C=C stretch), ~1220 (C-F stretch), ~680 (C-Br stretch) |
| 2-Bromo-3'-fluoroacetophenone | KBr Pellet | ~1695 (C=O stretch), ~1605, ~1485 (aromatic C=C stretch), ~1230 (C-F stretch), ~670 (C-Br stretch) |
| 2-Bromo-4'-fluoroacetophenone | KBr Pellet | ~1685 (C=O stretch), ~1595, ~1490 (aromatic C=C stretch), ~1240 (C-F stretch), ~690 (C-Br stretch) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-Bromo-fluoroacetophenone Isomers
A general procedure for the synthesis of 2-bromo-fluoroacetophenone isomers involves the bromination of the corresponding fluoroacetophenone.
-
Materials: Fluoroacetophenone isomer, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl₄), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate, ethyl acetate, hexane.
-
Procedure:
-
Dissolve the fluoroacetophenone isomer in CCl₄.
-
Add NBS and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-bromo-fluoroacetophenone isomer in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.
-
¹H-NMR Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 16 ppm.
-
The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C-NMR Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm.
-
The number of scans will typically be higher than for ¹H-NMR, ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source (e.g., a GC-MS system).
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph.
-
Data Acquisition:
-
Use a standard EI method with an electron energy of 70 eV.[4]
-
Set the ion source temperature to 200-250 °C.
-
Scan a mass range of m/z 40-400.
-
Acquire data in full-scan mode.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[5]
-
Place a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Signaling Pathway Visualization
Derivatives of 2-bromo-3'-fluoroacetophenone have been investigated for their potential as inhibitors of Glutathione S-transferase Omega 1 (GSTO1) and as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein defect.[1] The following diagrams illustrate the general concepts of these two pathways.
Glutathione S-transferase Omega 1 (GSTO1) Inhibition Pathway
GSTO1 is an enzyme involved in cellular detoxification and redox regulation. Its inhibition can modulate various signaling pathways.
CFTR Corrector Mechanism of Action
Mutations in the CFTR gene, such as the common ΔF508 mutation, lead to misfolding of the CFTR protein and its subsequent degradation. CFTR correctors are small molecules that can partially rescue this folding defect.
Conclusion
This technical guide provides a consolidated resource for the spectral data of 2-bromo-fluoroacetophenone isomers, essential for their unambiguous identification and use in synthetic and medicinal chemistry. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectral data. Furthermore, the visualization of the GSTO1 inhibition and CFTR correction pathways highlights the potential therapeutic relevance of derivatives of these compounds, providing a rationale for their continued investigation in drug discovery programs. Further research is warranted to obtain a complete spectral dataset for all isomers and to fully elucidate the mechanisms of action of their biologically active derivatives.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
The Versatile Scaffold: Unlocking the Potential of Substituted Acetophenones in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The acetophenone core, a simple aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the ability of its substituted derivatives to interact with a wide range of biological targets have positioned it as a cornerstone in the quest for new drugs. This in-depth technical guide explores the burgeoning potential of substituted acetophenones in drug discovery, providing a comprehensive overview of their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies pivotal to their evaluation.
Therapeutic Applications of Substituted Acetophenones
Substituted acetophenones have demonstrated a remarkable breadth of biological activities, targeting key enzymes and receptors implicated in a spectrum of diseases. This section delves into some of the most promising therapeutic applications, supported by quantitative data on their inhibitory potency.
Neurodegenerative Diseases: Targeting Monoamine Oxidase B and Acetylcholinesterase
In the realm of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, substituted acetophenones have shown significant promise as inhibitors of key enzymes involved in disease progression.
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, providing symptomatic relief in Parkinson's disease. Several acetophenone derivatives have been identified as potent and selective MAO-B inhibitors.[1]
Table 1: MAO-B Inhibitory Activity of Selected Acetophenone Derivatives [2]
| Compound | IC50 (nM) for MAO-B | Selectivity over MAO-A |
| 1j | 12.9 | High |
| 2e | 11.7 | High |
| Selegiline (Standard) | 35.6 | - |
Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. AChE inhibitors prevent the breakdown of this neurotransmitter. Certain acetophenone derivatives have been designed as dual-binding AChE inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme.[3]
Table 2: Acetylcholinesterase Inhibitory Activity of a Selected Acetophenone Derivative [3]
| Compound | IC50 (µM) for AChE |
| 2e | 0.13 |
Metabolic Disorders: α-Glucosidase Inhibition for Diabetes Management
α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia in diabetic patients. Benzonate derivatives of acetophenone have emerged as potent α-glucosidase inhibitors.[4][5]
Table 3: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of Acetophenone [4][5]
| Compound | IC50 (µM) |
| 7d | < 7.88 |
| 7f | 6.73 |
| 7i | 3.27 |
| 7n | < 7.88 |
| 7o | < 7.88 |
| 7r | < 7.88 |
| 7s | < 7.88 |
| 7u | 1.68 |
| 7v | < 7.88 |
| Acarbose (Standard) | > 20 |
Hyperpigmentation Disorders: Targeting Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Substituted acetophenone thiosemicarbazones have been identified as potent tyrosinase inhibitors, demonstrating competitive or mixed-type inhibition.[6] Molecular docking studies suggest that the thiourea moiety of these compounds interacts with the copper ions in the active site of the enzyme.[6]
Table 4: Tyrosinase Inhibitory Activity of Monosubstituted Acetophenone Thiosemicarbazones [6]
| Compound | IC50 (µM) |
| 5 | < 1 |
| 6 | < 1 (Most Potent) |
| 8 | < 1 |
| 9 | < 1 |
Inflammatory Conditions: The Role of Apocynin and Paeonol
Naturally occurring acetophenones like apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (2-hydroxy-4-methoxyacetophenone) have well-documented anti-inflammatory properties.[7]
Apocynin is a known inhibitor of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) involved in inflammation.[8][9] It is believed to act as a prodrug, being oxidized to its active dimeric form, diapocynin, which then prevents the translocation of the p47phox subunit to the membrane, a critical step in NADPH oxidase activation.[8]
Paeonol has been shown to exert its anti-inflammatory effects through multiple pathways, including the inhibition of the NF-κB and MAPK signaling pathways.[10]
Synthesis and Experimental Protocols
The synthesis of substituted acetophenones often involves classical organic reactions, providing a straightforward route to a diverse range of derivatives. This section outlines a general synthetic approach and provides key experimental protocols for evaluating their biological activity.
General Synthesis of Substituted Acetophenones
A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation of a substituted benzene ring with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[11] The specific substituents on the aromatic ring can be introduced either before or after the acylation step, allowing for a high degree of molecular diversity.
Workflow for the Synthesis of Substituted Acetophenones
Caption: General workflow for the synthesis of substituted acetophenones via Friedel-Crafts acylation.
Detailed Experimental Protocols
This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.[12]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
Acetylcholinesterase (AChE) enzyme solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and the test compounds in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, pNPG, and test compounds in phosphate buffer.
-
Add 50 µL of the test compound solution at various concentrations and 100 µL of the α-glucosidase solution to a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM pNPG solution.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which substituted acetophenones exert their effects is crucial for rational drug design and optimization.
Mechanism of NADPH Oxidase Inhibition by Apocynin
Apocynin's inhibitory action on NADPH oxidase is a well-studied example of a pro-drug mechanism.
Signaling Pathway of NADPH Oxidase Inhibition by Apocynin
Caption: Apocynin is oxidized to diapocynin, which inhibits NADPH oxidase by preventing p47phox translocation.
Dual-Binding Inhibition of Acetylcholinesterase
The development of dual-binding AChE inhibitors represents a sophisticated approach to enhancing therapeutic efficacy. These acetophenone derivatives possess moieties that allow them to simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated acetophenone derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the acetophenone scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can modulate their biological activities, leading to a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of halogenated acetophenone derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.
I. Antimicrobial and Antifungal Activities
Halogenated acetophenone derivatives have demonstrated notable efficacy against a range of microbial and fungal pathogens. The nature and position of the halogen substituent play a crucial role in determining the potency and spectrum of their antimicrobial activity.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of various halogenated acetophenone derivatives against selected microbial and fungal strains.
| Compound | Halogen | Position | Test Organism | Activity | Value | Reference |
| 2,4,6-triiodophenol | Iodine | 2,4,6 | Staphylococcus aureus | MIC | 5 µg/mL | [1] |
| Chalcone Derivative | Fluorine | 4 | Candida albicans LABMIC 0105 | MIC | 0.62 mg/mL | |
| Chalcone Derivative | - | - | Candida albicans LABMIC 0107 | MIC | 0.31 mg/mL | |
| Pyrazoline Derivative | Bromine | 4 | Staphylococcus aureus | MIC | 64 µg/mL | [2] |
| Pyrazoline Derivative | Bromine | 4 | Pseudomonas aeruginosa | MIC | 64 µg/mL | [2] |
| Pyrazoline Derivative | Bromine | 4 | Bacillus subtilis | MIC | 64 µg/mL | [2] |
| Pyrazoline Derivative | Bromine | 4 | Enterococcus faecalis | MIC | 32 µg/mL | [2] |
| Pyrazoline Derivative | Bromine | 4 | Candida albicans | MIC | 64 µg/mL | [2] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, microbial/fungal inoculum, halogenated acetophenone derivatives, positive control antibiotic/antifungal, negative control (vehicle, e.g., DMSO).
-
Procedure:
-
Prepare a stock solution of the halogenated acetophenone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial/fungal inoculum (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well containing the diluted compound.
-
Include a positive control well (broth + inoculum + standard antibiotic/antifungal) and a negative control well (broth + inoculum + vehicle).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. Agar Well Diffusion Assay for Antibacterial Activity
This method assesses the antibacterial activity of a compound by measuring the zone of growth inhibition on an agar plate.
-
Materials: Mueller-Hinton Agar (MHA) plates, bacterial inoculum, sterile cork borer (6-8 mm diameter), halogenated acetophenone derivatives, positive control antibiotic, negative control (vehicle).
-
Procedure:
-
Prepare a standardized bacterial inoculum and evenly spread it onto the surface of an MHA plate to create a bacterial lawn.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a known concentration of the halogenated acetophenone derivative solution to a designated well.
-
Add the positive control antibiotic and negative control vehicle to separate wells.
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) in millimeters.
-
II. Anticancer Activity
Numerous studies have highlighted the potential of halogenated acetophenone derivatives as cytotoxic agents against various cancer cell lines. The introduction of halogens can enhance their ability to induce apoptosis and inhibit cell proliferation.
Quantitative Data Summary
The following table presents the 50% inhibitory concentration (IC50) values of different halogenated acetophenone derivatives against several human cancer cell lines.
| Compound | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | MOLT-4 (Leukemia) | < 0.01 | [3] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SR (Leukemia) | < 0.01 | [3] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SW-620 (Colon Cancer) | < 0.01 | [3] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SF-539 (CNS Cancer) | < 0.01 | [3] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Chlorine | 2 (on propenylidene) | SK-MEL-5 (Melanoma) | 0.02 | [3] |
| β-nitrostyrene derivative (CYT-Rx20) | - | - | MCF-7 (Breast Cancer) | 0.81 µg/mL | [4] |
| β-nitrostyrene derivative (CYT-Rx20) | - | - | MDA-MB-231 (Breast Cancer) | 1.82 µg/mL | [4] |
| β-nitrostyrene derivative (CYT-Rx20) | - | - | ZR75-1 (Breast Cancer) | 1.12 µg/mL | [4] |
Experimental Protocol
3. MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
-
Materials: 96-well cell culture plates, cancer cell lines, cell culture medium, halogenated acetophenone derivatives, MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], phenazine methosulfate (PMS), solubilization/stop solution.
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated acetophenone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Following the treatment period, add the combined MTS/PMS solution to each well.
-
Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. During this time, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
III. Anti-inflammatory Activity
Halogenated acetophenone derivatives, particularly those with a chalcone-like structure, have been investigated for their anti-inflammatory properties. These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data Summary
The following table provides IC50 values for the anti-inflammatory activity of a halogenated acetophenone derivative.
| Compound | Halogen | Position | Assay | IC50 | Reference |
| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | Bromine | 4 | Inhibition of paw swelling in rats | 7.5 mg/kg.bwt (78.45% inhibition) | [5] |
| 4-bromophenyl derivative SC-558 | Bromine | 4 | COX-2 Inhibition | 1900-fold selectivity over COX-1 | [6] |
Experimental Protocol
4. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials: RAW 264.7 macrophage cells, cell culture medium, halogenated acetophenone derivatives, Lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the halogenated acetophenone derivatives for a specific time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include an unstimulated control and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control.
-
IV. Signaling Pathways and Mechanisms of Action
The biological activities of halogenated acetophenone derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory Signaling Pathways
Many anti-inflammatory acetophenone derivatives exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and points of inhibition.
MAPK Signaling Pathway
Caption: MAPK signaling cascade and inhibitory action.
Anticancer Mechanism: Proteasome Inhibition
Certain halogenated acetophenone derivatives, particularly chalcones, have been shown to exert their anticancer effects through the inhibition of the proteasome. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.
Proteasome Inhibition Workflow
Caption: Mechanism of proteasome inhibition.
V. Synthesis of Halogenated Acetophenone Derivatives
The synthesis of halogenated acetophenones can be achieved through various established organic chemistry reactions. A common method involves the Friedel-Crafts acylation of a halogenated benzene derivative.
Experimental Protocol
5. Synthesis of a Halogenated Acetophenone via Friedel-Crafts Acylation
-
Materials: Halogenated benzene (e.g., chlorobenzene, bromobenzene), acetyl chloride or acetic anhydride, a Lewis acid catalyst (e.g., aluminum chloride - AlCl3), a suitable solvent (e.g., dichloromethane - DCM or carbon disulfide - CS2), hydrochloric acid (HCl), water, drying agent (e.g., anhydrous magnesium sulfate), and equipment for reflux and extraction.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the halogenated benzene in the solvent.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (AlCl3) portion-wise with stirring.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude halogenated acetophenone by recrystallization or distillation to obtain the final product.
-
Characterize the product using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
-
Conclusion
Halogenated acetophenone derivatives are a promising class of compounds with a broad range of biological activities. Their antimicrobial, antifungal, anticancer, and anti-inflammatory properties are significantly influenced by the nature and position of the halogen substituent. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-1-(2-fluorophenyl)ethanone for Scientific Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications in Research and Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-bromo-1-(2-fluorophenyl)ethanone (CAS No. 655-15-2). This valuable chemical intermediate is a key building block in the synthesis of more complex organic compounds, particularly within the pharmaceutical and material science sectors. This document details its chemical properties, lists prominent commercial suppliers, outlines common experimental protocols, and discusses its applications.
Physicochemical and Structural Data
2-Bromo-1-(2-fluorophenyl)ethanone, also known by synonyms such as 2-Fluorophenacyl bromide and α-Bromo-2-fluoroacetophenone, is a halogenated aromatic ketone.[1][2] Its molecular structure, featuring both bromine and fluorine atoms on the phenyl ring attached to an acetyl group, provides multiple sites for chemical modification, making it a versatile reagent in organic synthesis.[2]
The key quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 655-15-2 | [3][4][5][6] |
| Molecular Formula | C8H6BrFO | [1][3][5][7] |
| Molecular Weight | 217.03 - 217.04 g/mol | [1][3][6][7] |
| Appearance | Pale cream to brown liquid | [1][7] |
| Purity | ≥96% - 98% (Varies by supplier) | [5][7] |
| Melting Point | 25-27 °C | [1] |
| Boiling Point | ~239.4 °C (at standard atmospheric pressure) | [1] |
| InChI Key | QDNWNJSLWKHNTM-UHFFFAOYSA-N | [1][7] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CBr)F | [1] |
Commercial Suppliers
A variety of chemical suppliers offer 2-bromo-1-(2-fluorophenyl)ethanone for research and development purposes. When sourcing this intermediate, it is crucial to consider purity levels and the availability of a Certificate of Analysis (CoA) to ensure the quality and consistency required for pharmaceutical and other high-purity applications.
| Supplier | Purity | Notes |
| Simson Pharma Limited | High Quality | Provides a Certificate of Analysis with every compound.[3] |
| CymitQuimica | 96% | Offers various quantities from 250mg to 1kg.[7] |
| BLD Pharm | - | Lists the compound as an organic building block.[4] |
| Synthonix | 98% | Notes that the product is considered Dangerous Goods for shipping.[5] |
| Protheragen | - | Available in quantities from 10mg to 100mg for research use only.[6] |
| Smolecule | - | Provides detailed synthesis and application information.[1] |
Experimental Protocols & Methodologies
The synthesis and purification of 2-bromo-1-(2-fluorophenyl)ethanone are critical processes that dictate its final purity and suitability for subsequent reactions. The primary methods reported in the literature are detailed below.
Synthesis via Bromination
The most common synthesis route involves the bromination of the precursor, 2'-fluoroacetophenone.[1] This electrophilic substitution reaction strategically introduces a bromine atom at the alpha-position to the carbonyl group.
General Protocol:
-
Dissolution: 2'-fluoroacetophenone is dissolved in a suitable organic solvent, such as Chloroform or Carbon Tetrachloride (CCl₄).[1]
-
Cooling: The reaction mixture is cooled in an ice bath to a temperature of 0–5 °C to control the reaction rate and minimize side-product formation.
-
Bromination: A brominating agent (e.g., liquid bromine) is added dropwise to the solution with continuous stirring. The reaction is often catalyzed by an agent like pyridine hydrobromide.[1]
-
Reaction: The mixture is allowed to slowly warm to room temperature (20-25 °C) and is stirred for 2–4 hours.[1]
-
Monitoring: The reaction progress is monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and a brine solution. The organic phase is then dried over an anhydrous drying agent like sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[8]
Typical yields for this process range from 75–85%.[1]
Caption: General workflow for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone.
Purification and Analytical Validation
For applications in drug development, achieving high purity is paramount. The crude product from synthesis is typically purified using standard laboratory techniques, and its identity and purity are confirmed through analytical validation.[1]
Purification Methods:
-
Recrystallization: Effective for removing impurities by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize.
-
Chromatography: Column chromatography is employed for separating the target compound from byproducts with different polarities.
Analytical Validation Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. Spectroscopic data for similar compounds can be found in the literature.[9]
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Caption: Workflow for the purification and analytical validation of the final product.
Applications in Research and Drug Development
2-Bromo-1-(2-fluorophenyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of novel molecules with potential therapeutic value.
-
Pharmaceuticals: Its derivatives are investigated for a range of biological activities. It is a building block for creating compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.[2]
-
Agrochemicals: The compound is used as an intermediate in the synthesis of new pesticides, herbicides, and fungicides.[2]
-
Material Science: It is explored for its utility in developing novel polymers and electronic materials where its halogenated structure can impart specific optical or electrical properties.[2]
The role of this intermediate in the drug discovery pipeline highlights its importance for medicinal chemists and pharmacologists.
Caption: Logical flow of using the intermediate in a typical drug discovery program.
Safety and Handling
According to available Safety Data Sheets (SDS), 2-bromo-1-(2-fluorophenyl)ethanone is classified as a corrosive substance. The GHS H314 hazard statement indicates that it "Causes severe skin burns and eye damage."[10][11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[10]
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[10] Wash hands and skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Users must consult the full SDS from their supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. Buy 2-Bromo-2'-fluoroacetophenone | 655-15-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-1-(2-fluorophenyl)ethanone | CAS No- 655-15-2 | Simson Pharma Limited [simsonpharma.com]
- 4. 655-15-2|2-Bromo-1-(2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 655-15-2 | 2-Bromo-1-(2-fluorophenyl)ethanone [synthonix.com]
- 6. 2-Bromo-1-(2-Fluorophenyl)Ethanone - Protheragen [protheragen.ai]
- 7. cymitquimica.com [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. echemi.com [echemi.com]
- 11. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-bromo-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the selective α-bromination of 2'-fluoroacetophenone. This application note outlines two common methods utilizing either bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. Key reaction parameters, purification techniques, and characterization data are presented to ensure high yield and purity.
Introduction
2-bromo-1-(2-fluorophenyl)ethanone is a valuable building block in organic synthesis, particularly for the creation of various heterocyclic compounds with potential biological activity.[1][2] Its synthesis from 2'-fluoroacetophenone is a common transformation in medicinal chemistry. The primary synthetic route involves the electrophilic substitution at the α-carbon of the ketone. Careful control of reaction conditions is crucial to achieve regioselectivity and minimize the formation of byproducts.[3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [2][4] |
| Molecular Weight | 217.03 g/mol | [2] |
| CAS Number | 655-15-2 | [2][3] |
| Appearance | Pale cream to brown liquid or white to off-white crystalline solid | [1][2] |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | ~239.4 °C | [2] |
| Purity | 96-98% | [4] |
Synthesis Protocols
Two primary methods for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone are detailed below.
Protocol 1: Bromination using Molecular Bromine (Br₂)
This protocol describes the direct bromination of 2'-fluoroacetophenone using liquid bromine.
Materials:
-
2'-fluoroacetophenone
-
Bromine (Br₂)
-
Ether or a 1:1 mixture of 1,4-dioxane and ether
-
Chloroform
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2.76 g of 2'-fluoroacetophenone in 50 ml of ether in a round-bottom flask.[5]
-
Prepare a solution of 3.2 g of bromine in 10 ml of chloroform.[5]
-
Cool the flask containing the 2'-fluoroacetophenone solution in an ice bath.
-
Add the bromine solution dropwise to the stirred solution of 2'-fluoroacetophenone over a period of 30 minutes.[5] The reaction should be protected from light.
-
After the addition is complete, allow the reaction mixture to stir for an additional 4 hours.
-
Quench the reaction by adding water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the phases.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
The crude product can be further purified by recrystallization or silica gel column chromatography.[2]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method utilizes a solid, easier-to-handle brominating agent, N-bromosuccinimide.
Materials:
-
2'-fluoroacetophenone
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Pyridine hydrobromide perbromide (optional, as a catalyst)
-
Aqueous sodium thiosulfate
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 2'-fluoroacetophenone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).[3]
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.[6] The use of pyridine hydrobromide perbromide as a catalyst can enhance the reaction.[3]
-
Stir the reaction mixture at a controlled temperature, typically between 0°C and 25°C.[2][3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
The reaction time typically ranges from two to four hours.[2]
-
Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford pure 2-bromo-1-(2-fluorophenyl)ethanone.
Synthesis Workflow
References
Application Notes and Protocols: Bromination of 4'-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-bromo-4'-fluoroacetophenone, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2][3][4] The protocols outlined below are based on established methods and offer variations in reagents and conditions to suit different laboratory settings and research needs.
Introduction
2-Bromo-4'-fluoroacetophenone (CAS No: 403-29-2) is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom on the acetyl group and a fluorine atom on the phenyl ring, allows for a variety of subsequent chemical transformations, making it a valuable precursor for novel therapeutic agents and other functional molecules.[1][2] The α-bromination of 4'-fluoroacetophenone is a common synthetic route to obtain this important intermediate.[3]
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C8H6BrFO | [5][6] |
| Molecular Weight | 217.04 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 47-49 °C | [5] |
| Boiling Point | 150 °C at 12 mmHg | [5] |
| Solubility | Soluble in methanol | [1] |
Reaction Mechanism and Signaling Pathway
The α-bromination of acetophenone derivatives in the presence of an acid catalyst proceeds through an enol or enolate intermediate. The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. A subsequent deprotonation by a weak base (like the solvent or the bromide ion) forms the enol. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-brominated product and hydrogen bromide.
Caption: Acid-catalyzed bromination mechanism of 4'-fluoroacetophenone.
Experimental Protocols
Several methods for the α-bromination of 4'-fluoroacetophenone have been reported. The choice of method may depend on factors such as available reagents, desired yield, and safety considerations. Below are three detailed protocols.
Protocol 1: Bromination using Bromine in Methanol with an Acid Catalyst
This method utilizes elemental bromine in methanol with a catalytic amount of acid.[7]
Materials:
-
4'-Fluoroacetophenone
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Bromine (Br₂)
-
10% Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4'-fluoroacetophenone (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated HCl to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in methanol dropwise to the cooled mixture while stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using Oxone® and Ammonium Bromide
This protocol offers a safer alternative to using elemental bromine, employing Oxone® as an in-situ generator of hypobromous acid from ammonium bromide.[8]
Materials:
-
4'-Fluoroacetophenone
-
Ammonium Bromide (NH₄Br)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Aqueous Sodium Thiosulfate Solution
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of 4'-fluoroacetophenone (1 equivalent) and ammonium bromide (1.1 equivalents) in methanol, add Oxone® (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature. The reaction can be heated to reflux to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[8]
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography. A reported yield for a similar substrate using this method is 97%.[8]
Protocol 3: Bromination using Pyridine Hydrobromide Perbromide
Pyridine hydrobromide perbromide is a solid, stable, and less hazardous brominating agent compared to liquid bromine.[3][9]
Materials:
-
4'-Fluoroacetophenone
-
Pyridine Hydrobromide Perbromide
-
Acetic Acid
-
Water
-
Sodium Bisulfite
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4'-fluoroacetophenone (1 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 3-4 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, filter the solid. If not, extract with ethyl acetate.
-
Wash the organic layer with water, a saturated solution of sodium bisulfite (to remove any unreacted bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization. A study on a similar substrate reported yields exceeding 80%.[3][9]
Data Summary
The following table summarizes typical reaction parameters for the different bromination protocols. Please note that yields can vary based on the specific substrate and reaction scale.
| Protocol | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | Br₂ | Methanol | 0 - Room Temp | 2 - 3 | Not specified for this substrate |
| 2 | Oxone® / NH₄Br | Methanol | Room Temp - Reflux | 1 - 3 | ~97[8] |
| 3 | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 - 5 | >80[3][9] |
Experimental Workflow
The general workflow for the synthesis and purification of 2-bromo-4'-fluoroacetophenone is illustrated below.
Caption: General experimental workflow for the bromination of 4'-fluoroacetophenone.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine is highly toxic, corrosive, and volatile. Handle with extreme care.[3]
-
Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The α-bromination of 4'-fluoroacetophenone is a fundamental transformation in organic synthesis, providing a versatile intermediate for further chemical elaboration. The protocols presented here offer a range of options with varying safety profiles and reaction conditions. Researchers should select the most appropriate method based on their specific laboratory capabilities and project requirements. Proper purification and characterization are crucial to ensure the quality of the final product for its intended application in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 5. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]
- 6. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 7. zenodo.org [zenodo.org]
- 8. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-1-(4-fluorophenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-1-(4-fluorophenyl)ethanone as a versatile starting material in the synthesis of various biologically active heterocyclic compounds. The focus is on the preparation of thiazole and imidazole derivatives, which are prominent scaffolds in medicinal chemistry.
Introduction
2-Bromo-1-(4-fluorophenyl)ethanone is a key building block in organic synthesis, particularly for the construction of heterocyclic systems. Its structure, featuring a reactive α-bromo ketone and an electron-withdrawing fluorophenyl group, makes it an ideal precursor for a variety of cyclization reactions. The resulting fluorinated heterocyclic compounds are of significant interest in drug discovery due to their potential for enhanced metabolic stability and binding affinity to biological targets. This note details its application in the synthesis of thiazoles and imidazoles, classes of compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles from α-haloketones and a thioamide source. 2-Bromo-1-(4-fluorophenyl)ethanone readily undergoes this reaction to produce a variety of 4-(4-fluorophenyl)thiazole derivatives.
General Reaction Scheme for Thiazole Synthesis
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
This protocol outlines the synthesis of a foundational 2-aminothiazole derivative, which can be further functionalized.
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as a solvent and a magnetic stir bar.
-
Heat the mixture with stirring to reflux (approximately 65-70 °C) for 30 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[1]
-
Collect the solid product by vacuum filtration, washing the filter cake with water.
-
Dry the product to obtain 2-amino-4-(4-fluorophenyl)thiazole.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol describes the synthesis of a series of thiazole derivatives with potential antidiabetic activity.[2]
Materials:
-
Appropriately substituted thiosemicarbazone (1.0 eq)
-
2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve an equimolar mixture of the respective thiosemicarbazone and 2-bromo-1-(4-fluorophenyl)ethanone in ethanol in a round-bottom flask.[2]
-
Reflux the mixture for 4-5 hours.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the cyclized product by filtration, wash with cold ethanol, and dry.
Synthesis of Imidazole Derivatives
2-Bromo-1-(4-fluorophenyl)ethanone is also a valuable precursor for the synthesis of 2,4-disubstituted imidazoles through condensation with amidines.
General Reaction Scheme for Imidazole Synthesis
Caption: General workflow for imidazole synthesis.
Experimental Protocol: General and Scalable Synthesis of 2,4-Disubstituted Imidazoles
The following is a robust and scalable protocol for the synthesis of 2,4-disubstituted imidazoles.[3]
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride monohydrate)
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware for reflux
Procedure:
-
In a three-necked round-bottom flask equipped with an addition funnel, reflux condenser, and mechanical stirrer, charge THF and water.
-
Add the amidine hydrochloride (1.0 eq), followed by the slow, portionwise addition of potassium bicarbonate (2.0 eq).[3]
-
Heat the mixture to a vigorous reflux.
-
Prepare a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in THF.
-
Add the solution of the α-bromo ketone dropwise via the addition funnel over 30 minutes while maintaining reflux.[3]
-
After the addition is complete, continue to heat at reflux for 18-20 hours.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Isolate the product by filtration, washing with water, and then drying.
Quantitative Data
The following tables summarize the yields and biological activities of various heterocyclic compounds synthesized from 2-bromo-1-(4-fluorophenyl)ethanone and its analogs.
Table 1: Synthesis and α-Amylase Inhibition of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [2]
| Compound | Yield (%) | α-Amylase Inhibition IC₅₀ (µM) |
| 3g | 70 | - |
| Acarbose (Standard) | - | 5.55 ± 0.06 |
Note: Specific IC₅₀ values for all synthesized compounds in the series were reported in the source literature, with the data presented here being an example.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) | MCF-7 (Breast Cancer) | 0.78 | [4] |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) | HCT116 (Colon Cancer) | 0.62 | [4] |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) | MCF-7 (Breast Cancer) | - | [4] |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) | HCT116 (Colon Cancer) | - | [4] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] |
| Staurosporine (Standard) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [5] |
| Staurosporine (Standard) | HepG2 (Liver Cancer) | 8.4 ± 0.51 | [5] |
Note: The synthesis of compounds 8 and 11 involved a multi-step process starting from 2-bromo-1-(4-fluorophenyl)ethanone.[4]
Logical Workflow for Synthesis and Evaluation
Caption: A logical workflow from synthesis to biological evaluation.
Conclusion
2-Bromo-1-(4-fluorophenyl)ethanone is a highly valuable and versatile precursor for the synthesis of a wide range of thiazole and imidazole-based heterocyclic compounds. The protocols outlined in this document provide robust and adaptable methods for the preparation of these scaffolds. The significant biological activities, particularly the anticancer properties, of the resulting derivatives underscore the importance of this starting material in medicinal chemistry and drug development programs. Researchers are encouraged to utilize these methodologies as a foundation for the exploration of novel and potent therapeutic agents.
References
Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions
Introduction
2-Bromoacetophenone, also known as phenacyl bromide, is a highly versatile organic compound with the chemical formula C₈H₇BrO. It belongs to the class of α-haloketones, which are characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. This structural feature makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, rendering 2-bromoacetophenone a valuable building block in organic synthesis. Its reactions are fundamental to the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals.[1][2]
Mechanism of Reaction
The reaction of 2-bromoacetophenones with nucleophiles typically proceeds via a nucleophilic substitution mechanism, most commonly an Sɴ2 (bimolecular nucleophilic substitution) pathway. In this single-step process, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion, which is an excellent leaving group.[3][4] The reactivity is driven by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.
Caption: General Sɴ2 mechanism for the reaction of 2-bromoacetophenone with a nucleophile.
Applications in Drug Development and Synthesis
The utility of 2-bromoacetophenone and its derivatives is extensive, particularly in the synthesis of heterocyclic compounds and as intermediates for active pharmaceutical ingredients (APIs).
-
Synthesis of Heterocycles: It is a key precursor for synthesizing various biologically active heterocycles. For instance, reaction with thioamides or thiourea yields thiazoles and aminothiazoles[5], while reactions with pyridines and acetylenes can produce indolizines.[5] These scaffolds are present in numerous drugs.
-
Pharmaceutical Intermediates: 2-Bromoacetophenone derivatives are crucial intermediates in the production of several drugs. For example, it is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and p-methoxy-2-bromoacetophenone is a primary intermediate for the estrogenic drug raloxifene.[6][7]
-
Derivatization Agent: In analytical chemistry, 2-bromoacetophenone (phenacyl bromide) is used as a derivatizing agent to facilitate the analysis of compounds like carboxylic acids by HPLC, by converting them into their UV-active phenacyl esters.[8]
Caption: Synthetic pathways from 2-bromoacetophenone using various nucleophiles.
Quantitative Data Summary
The efficiency of nucleophilic substitution on phenacyl halides is influenced by the substrate, nucleophile, solvent, and reaction conditions.
Table 1: Nucleophilic Substitution of Phenacyl Halides with Various Anions This table summarizes the reaction of phenacyl halides with different nucleophiles in water, catalyzed by a β-cyclodextrin-silica hybrid.
| Entry | Phenacyl Halide | Nucleophile (MY) | Time (h) | Yield (%) |
| 1 | Phenacyl bromide | KSCN | 2 | 95 |
| 2 | Phenacyl bromide | NaN₃ | 3 | 92 |
| 3 | Phenacyl bromide | KCN | 5 | 90 |
| 4 | Phenacyl bromide | CH₃COONa | 6 | 85 |
| 5 | Phenacyl chloride | KSCN | 3 | 92 |
| Source: Adapted from data on reactions catalyzed by β-CD-silica hybrid.[9] |
Table 2: α-Bromination of Substituted Acetophenones This table shows the yields for the synthesis of various 2-bromoacetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent.
| Substrate (Acetophenone Derivative) | Product (2-Bromoacetophenone Derivative) | Yield (%) |
| 4'-Trifluoromethylacetophenone | 2-Bromo-4'-trifluoromethylacetophenone | 90 |
| 4'-Chlorophenone | 2-Bromo-4'-chlorophenone | 85 |
| 4'-Bromoacetophenone | 2,4'-Dibromoacetophenone | 88 |
| 4'-Iodoacetophenone | 2-Bromo-4'-iodoacetophenone | 75 |
| 4'-Phenylacetophenone | 2-Bromo-4'-phenylacetophenone | 66 |
| Source: Adapted from Gao et al., BMC Chemistry (2024).[7] |
Protocols
Protocol 1: General Synthesis of a 2-Bromoacetophenone Derivative
This protocol describes the α-bromination of an acetophenone derivative using N-bromosuccinimide (NBS), a safer alternative to liquid bromine.
Materials:
-
Substituted acetophenone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl Acetate for recrystallization or chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
To a round-bottom flask, add the substituted acetophenone (1.0 equiv), N-bromosuccinimide (1.05 equiv), and p-toluenesulfonic acid (0.1 equiv).
-
Add the solvent (e.g., Dichloromethane) to the flask.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 40°C for DCM) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For example, in ¹H NMR, the characteristic signal for the -CH₂Br protons typically appears as a singlet around δ 4.4 ppm.[7]
Protocol 2: Reaction of 2-Bromoacetophenone with an Amine Nucleophile
This protocol outlines the synthesis of an α-amino ketone, a common structure in medicinal chemistry.
Materials:
-
2-Bromoacetophenone derivative (1.0 equiv)
-
Primary or secondary amine (2.2 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (1.5 equiv)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-bromoacetophenone derivative (1.0 equiv) and the base (1.5 equiv) in the chosen solvent (e.g., Acetonitrile) in a round-bottom flask.
-
Add the amine (2.2 equiv) to the solution. The excess amine also acts as a base to neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
References
- 1. Page loading... [guidechem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromoacetophenone 98 70-11-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-bromo-1-(4-fluorophenyl)ethanone in Fluorinated Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 2-bromo-1-(4-fluorophenyl)ethanone as a key starting material in the synthesis of fluorinated chalcones. Chalcones, belonging to the flavonoid family, are recognized for their wide range of biological activities, and the introduction of fluorine atoms can enhance their therapeutic properties.[1][2][3] This document outlines two primary synthetic pathways originating from 2-bromo-1-(4-fluorophenyl)ethanone: the classic Claisen-Schmidt condensation via an acetophenone intermediate and the direct Wittig reaction. Detailed experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in the synthesis and application of these valuable compounds.
Introduction to Fluorinated Chalcones
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The incorporation of fluorine into the chalcone scaffold can significantly improve its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, fluorinated chalcones are of great interest in drug discovery and development. 2-bromo-1-(4-fluorophenyl)ethanone is a versatile precursor for introducing a fluorophenyl group into the chalcone structure.
Synthetic Pathways from 2-bromo-1-(4-fluorophenyl)ethanone
There are two primary strategies for utilizing 2-bromo-1-(4-fluorophenyl)ethanone in the synthesis of fluorinated chalcones:
-
Pathway A: Claisen-Schmidt Condensation: This widely used method involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[2][4] In this pathway, 2-bromo-1-(4-fluorophenyl)ethanone is first converted to 1-(4-fluorophenyl)ethanone, which then undergoes the Claisen-Schmidt reaction.
-
Pathway B: Wittig Reaction: This alternative route offers a direct synthesis of chalcones from the α-bromo ketone.[5] 2-bromo-1-(4-fluorophenyl)ethanone is first converted to its corresponding phosphonium ylide, which then reacts with an aromatic aldehyde to yield the chalcone. This method can be advantageous for its high yields and purity.[5]
Experimental Protocols
Pathway A: Claisen-Schmidt Condensation
Step 1: Synthesis of 1-(4-fluorophenyl)ethanone from 2-bromo-1-(4-fluorophenyl)ethanone
A reductive debromination is required to convert the α-bromo ketone to the corresponding acetophenone.
Protocol 3.1.1: Reductive Debromination
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as acetic acid.
-
Add a reducing agent, for example, zinc dust (1.5 eq), in portions while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the excess reducing agent and its salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-(4-fluorophenyl)ethanone.
-
Purify the product by column chromatography or distillation if necessary.
Step 2: Synthesis of Fluorinated Chalcone via Claisen-Schmidt Condensation
Protocol 3.1.2: General Aldol Protocol for Chalcone Synthesis [5]
-
Dissolve the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add 1-(4-fluorophenyl)ethanone (1.0 eq) to the solution.
-
Add a catalytic amount of a base, such as potassium hydroxide (KOH) (0.12 eq).[5]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40 °C in an ultrasound bath) until the reaction is complete, as monitored by TLC.[5]
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol or purify by column chromatography to obtain the pure fluorinated chalcone.[5]
Table 1: Examples of Fluorinated Chalcones Synthesized via Claisen-Schmidt Condensation
| Product | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | 85-95 | 88-90 |
| (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | ~85 | 155 |
| (E)-1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | 80-90 | 128-130 |
Pathway B: Wittig Reaction
Step 1: Synthesis of the Phosphonium Ylide
Protocol 3.2.1: Ylide Formation from 2-bromo-1-(4-fluorophenyl)ethanone
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a suitable anhydrous solvent like toluene or THF.
-
Add triphenylphosphine (1.0 eq) and stir the mixture, typically at reflux, for several hours to form the phosphonium salt.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry it.
-
To generate the ylide, suspend the phosphonium salt in a suitable solvent (e.g., water or DCM) and treat it with a base (e.g., sodium hydroxide or sodium carbonate) until the characteristic color of the ylide appears.
Step 2: Synthesis of Fluorinated Chalcone via Wittig Reaction
Protocol 3.2.2: General Wittig Protocol for Chalcone Synthesis [5]
-
Suspend the prepared ylide (1.5 eq) in water (5 mL).[5]
-
Add the desired aromatic aldehyde (1.0 eq) to the suspension.[5]
-
Stir the reaction mixture at reflux temperature until completion, monitored by TLC.[5]
-
Cool the reaction mixture and extract the product with dichloromethane (3 x 10 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by filtration through a silica gel plug to remove triphenylphosphine oxide and any excess ylide, followed by recrystallization or column chromatography if necessary.[5]
Table 2: Examples of Fluorinated Chalcones Synthesized via Wittig Reaction
| Product | Aromatic Aldehyde | Yield (%) |
| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | >95 |
| (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | >95 |
| (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | >95 |
Visualized Workflows and Mechanisms
References
- 1. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones : Oriental Journal of Chemistry [orientjchem.org]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-Substituted Acetophenones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organic halide or pseudohalide.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[2]
This reaction is particularly valuable in drug discovery and development for synthesizing biaryl and aryl-heterocycle moieties, which are common structural motifs in pharmaceuticals.[4][5] 2-Bromo-substituted acetophenones are versatile building blocks, and their coupling via the Suzuki reaction provides a direct route to 2-aryl acetophenones. These products are precursors to a wide range of biologically active molecules, including flavonoids and other pharmacologically relevant scaffolds.[6]
These notes provide an overview of the key parameters, protocols, and applications of Suzuki coupling reactions involving 2-bromo-substituted acetophenones.
General Reaction Scheme & Mechanism
The fundamental transformation involves the coupling of a 2-bromoacetophenone with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond.
General Reaction: R-C₆H₄-B(OH)₂ + Br-CH₂-CO-C₆H₄-R' --[Pd Catalyst, Base]--> R-C₆H₄-CH₂-CO-C₆H₄-R'
The catalytic cycle for the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromoacetophenone, forming a Pd(II) complex.[7][9]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[2][7][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]
Optimization of Reaction Parameters
The success of the Suzuki coupling with 2-bromoacetophenones hinges on the careful selection of several key parameters.
-
Palladium Catalyst: While Pd(PPh₃)₄ is a classic catalyst, modern protocols often use more stable and active precatalysts like Pd(OAc)₂ or PdCl₂(dppf).[] The catalyst loading is typically low, ranging from 0.005 mol% to 5 mol%.[3][12] Magnetically recoverable catalysts have also been developed to simplify purification and reuse.[12]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) or N-heterocyclic carbenes (NHCs) are often employed to improve reaction rates and yields, especially with less reactive bromides.[3][8]
-
Base: A base is required to activate the boronic acid for transmetalation.[10] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12][13] The choice of base can significantly impact the reaction outcome, with Cs₂CO₃ often being effective in challenging couplings.[13]
-
Solvent: The reaction is versatile and can be performed in various solvents, including aqueous mixtures (e.g., water, n-propanol/water, DMF/water) and anhydrous organic solvents like dioxane or toluene.[13][14][15] The use of water as a "green" solvent is increasingly common.[14]
-
Temperature & Heating Method: Reaction temperatures typically range from room temperature to reflux (~80-140 °C).[12][13] Microwave irradiation has emerged as a powerful technique to accelerate reaction times dramatically, often reducing them from hours to minutes, which is highly advantageous in high-throughput synthesis for drug discovery.[16][17][18]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions reported for the Suzuki coupling of substituted bromoacetophenones with arylboronic acids.
Table 1: Conventional Heating Methods
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2 (1.0) | - | Na₂CO₃ | DMA | 100 | 24 | >95 (Conv.) | [12] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2 (0.25) | - | Na₂CO₃ | DMA | 140 | 24 | >95 (Conv.) | [12] |
| 3 | p-Bromoacetophenone | Phenylboronic acid | Pd-complex (1.0) | - | Cs₂CO₃ | Dioxane | 80 | - | Good | [15] |
| 4 | p-Bromoacetophenone | Phenylboronic acid | Pd(acac)₂ (5.0) | (t-Bu)₃P·HBF₄ | - | Toluene | 110 | 16 | Mod-Exc | [19] |
| 5 | p-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (1.0) | - | Cs₂CO₃ | DMF/H₂O | 80 | 18 | 90 | [13] |
Conv. = Conversion
Table 2: Microwave-Assisted Methods
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Ref |
| 1 | p-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.1) | K₂CO₃ | Water | 100 | 100 | 10 | 98 | [18] |
| 2 | p-Bromoacetophenone | 4-Methoxyphenyl-boronic acid | Pd(II)-complex (0.1) | K₂CO₃ | Water | 100 | 100 | 15 | 96 | [18] |
| 3 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst (0.25) | KOH | Water | - | 150 | 15 | 98 | [17] |
Experimental Protocols
Workflow Diagram
The following diagram illustrates a typical experimental workflow for performing a Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a general guideline adapted from typical procedures.[1][12]
Materials:
-
2-Bromoacetophenone derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5-10 mL)
Procedure:
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-bromoacetophenone, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Using a syringe, add the degassed solvent to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl acetophenone.
Protocol 2: Microwave-Assisted Suzuki Coupling in Water
This protocol is based on an efficient, environmentally friendly method.[14][18]
Materials:
-
p-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pyridine-based Pd(II)-complex (0.001 mmol, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Deionized Water (3 mL)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine p-bromoacetophenone, the arylboronic acid, the Pd(II)-complex catalyst, and K₂CO₃.
-
Add 3 mL of deionized water.
-
Seal the vial tightly with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 100 °C (power automatically adjusted by the instrument) for 10-15 minutes.
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography if necessary, although this procedure often yields products of high purity.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of thiazole derivatives is of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[4][5][6] This reaction involves the cyclocondensation of an α-haloketone, such as α-bromoacetophenone, with a thioamide-containing compound (e.g., thiourea, thioamides).[6][7] The method is renowned for its simplicity, high yields, and broad substrate scope, making it a cornerstone reaction in heterocyclic chemistry.[1][7]
General Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step pathway. The reaction initiates with a nucleophilic attack (S N 2 reaction) by the sulfur atom of the thioamide on the α-carbon of the bromoacetophenone.[7][8][9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[8][9] The aromaticity of the final product is a key driving force for the reaction.[8]
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Application Notes
-
Reagents and Stoichiometry: The reaction is typically performed with a stoichiometric ratio of the α-bromoacetophenone and the thioamide component. However, it is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide or thiourea to ensure the complete consumption of the α-bromoacetophenone.[8]
-
Solvents: Alcohols such as methanol and ethanol are the most common solvents for this synthesis, as they effectively dissolve the starting materials and the initial hydrobromide salt of the product.[7][8] Isopropanol has also been used, particularly for reactions requiring reflux conditions.[10]
-
Reaction Conditions: The reaction is generally conducted with heating, often at the reflux temperature of the solvent or on a hot plate set to around 100°C for 30 minutes to a few hours.[7][10] Some modern protocols describe rapid synthesis at room temperature using catalysts like tetrabutylammonium salts, which can reduce reaction times to as little as 15 minutes.[11]
-
Work-up and Purification: Initially, the thiazole product is often formed as its hydrobromide (HBr) salt, which is soluble in the reaction solvent.[8] To isolate the neutral product, the reaction mixture is cooled and then neutralized with a weak base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[7][10] This deprotonates the thiazole ring, causing the product, which is typically poorly soluble in water, to precipitate.[7][8] The crude product can then be isolated by simple vacuum filtration, washed with water to remove inorganic salts, and air-dried.[7] For many applications, the purity of the filtered product is sufficient for characterization and further use.[7] If necessary, further purification can be achieved by recrystallization.
-
Safety Precautions:
-
α-Bromoacetophenones are lachrymatory (tear-inducing) and potent skin irritants. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thiourea and its derivatives can be harmful. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole from α-Bromoacetophenone and Thiourea
This protocol is adapted from a standard undergraduate laboratory procedure demonstrating the Hantzsch synthesis.[7][8]
Materials:
-
2-Bromoacetophenone (α-Bromoacetophenone)
-
Thiourea
-
Methanol
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
100 mL beaker
-
Büchner funnel and side-arm flask for vacuum filtration
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[7]
-
Add 5 mL of methanol and a magnetic stir bar to the vial.[7]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C.
-
Continue heating and stirring for 30 minutes. The solids should dissolve, and the solution may turn yellow.
-
After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.[7]
-
In a 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.
-
Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix. A precipitate should form immediately.[7]
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of water to ensure a good seal.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid (the filter cake) thoroughly with deionized water to remove any residual salts.[7]
-
Transfer the solid to a tared watch glass and allow it to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield. The product can be characterized by melting point, TLC, and NMR spectroscopy.[7]
Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted Thiazoles
This protocol provides a general framework for synthesizing various thiazole derivatives by reacting different α-bromoacetophenones with substituted thioamides.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Substituted thioamide (1.0 - 1.2 eq)
-
Ethanol or Isopropanol
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted α-bromoacetophenone (1.0 eq) and the thioamide (1.1 eq).
-
Add a suitable amount of ethanol to dissolve the reactants (e.g., 5-10 mL per gram of α-bromoacetophenone).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the solution is neutral or slightly basic (pH 7-8).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and air dry.
-
If an oil forms or no precipitate is observed, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes representative examples of thiazole synthesis using α-bromoacetophenones under various conditions.
| α-Bromoacetophenone Derivative | Thioamide Derivative | Solvent | Conditions | Yield | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | ~99% | [7][8] |
| Phenacyl bromide | Formamidino thiourea | Isopropanol | Reflux, 2 hr | - | [10] |
| Various phenacyl bromides | Thiourea/Thioamides | Dichloromethane | Bu₄NPF₆, Room Temp, 15 min | High | [11] |
| 4'-Methylphenacyl bromide | Thiourea | Ethanol | Microwave, 60°C | Good | [6] |
| 4'-Chlorophenacyl bromide | Thiobenzamide | Ethanol | Reflux, 1.5 hr | Excellent | [12] |
Visualizations
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pubs.acs.org [pubs.acs.org]
Application of 2-bromo-1-(2-fluorophenyl)ethanone in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-fluorophenyl)ethanone is a versatile bifunctional building block in medicinal chemistry. Its chemical structure, featuring a reactive α-bromo ketone, makes it an excellent starting material for the synthesis of a wide array of heterocyclic and other complex organic molecules. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidates. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of 2-bromo-1-(2-fluorophenyl)ethanone in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.
I. Application in the Synthesis of Anticancer Agents: Tyrosine Kinase Inhibitors
One of the most significant applications of 2-bromo-1-(2-fluorophenyl)ethanone and its analogs is in the synthesis of tyrosine kinase inhibitors. These agents are at the forefront of targeted cancer therapy. The following protocol is an adapted method for the synthesis of a potent Bcr-Abl tyrosine kinase inhibitor, based on analogous compounds.
Experimental Protocol: Synthesis of a Triazolo-Thiazole Kinase Inhibitor
This protocol describes a multi-step synthesis to obtain a potential Bcr-Abl kinase inhibitor.
Step 1: Synthesis of 4-(2-fluorophenyl)-1H-1,2,4-triazole-3-thiol
-
To a solution of thiocarbohydrazide (1.0 eq) in ethanol, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to yield the triazole-thiol intermediate.
Step 2: Synthesis of the Thiazole Intermediate
-
In a round-bottom flask, dissolve the 4-(2-fluorophenyl)-1H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol.
-
Add 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) to the solution.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the thiazole intermediate.
Step 3: Synthesis of the Final Kinase Inhibitor
-
The thiazole intermediate (1.0 eq) is coupled with a suitable amine-containing fragment, for example, a substituted aminopyrimidine, in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) in a solvent like dioxane.
-
The reaction is carried out under an inert atmosphere at elevated temperatures (e.g., 100-120 °C) for 12-24 hours.
-
After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final tyrosine kinase inhibitor.
Data Presentation: Biological Activity of Analogous Kinase Inhibitors
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of analogous compounds synthesized from a related starting material.
| Compound ID | Modification | Cytotoxicity (K562 cells) IC50 (µM) | Bcr-Abl Kinase Inhibition IC50 (µM) |
| 10e | 4-(trifluoromethyl)phenyl | 0.015 ± 0.001 | 0.021 ± 0.002 |
| 7d | 4-chlorophenyl | 0.023 ± 0.002 | 0.035 ± 0.003 |
| 9c | 4-methoxyphenyl | 0.041 ± 0.003 | 0.052 ± 0.004 |
| Dasatinib | Standard | 0.005 ± 0.0004 | 0.008 ± 0.0007 |
Data is representative of analogous compounds and serves as a guideline for the potential efficacy of derivatives from 2-bromo-1-(2-fluorophenyl)ethanone.
Signaling Pathway: Bcr-Abl Tyrosine Kinase
Caption: Bcr-Abl signaling pathway and its inhibition.
II. Application in the Synthesis of Anti-inflammatory Agents: Chalcones
Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory effects. 2-Bromo-1-(2-fluorophenyl)ethanone can be a starting point for novel chalcone derivatives, although it would typically be de-brominated or the bromo group used in a subsequent step after chalcone formation. A more direct route to fluorinated chalcones uses the corresponding acetophenone. The following is a general protocol for chalcone synthesis.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Dissolve 2-fluoroacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., 40% KOH) dropwise to the stirred mixture at room temperature.
-
Continue stirring for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Filter the resulting precipitate, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Anti-inflammatory Activity of Analogous Chalcones
The following table presents the anti-inflammatory activity of representative chalcone derivatives.
| Compound | R1 | R2 | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| Chalcone A | H | 4'-OH | >100 | 8.5 |
| Chalcone B | 4-OCH3 | 4'-OH | 60.2 | 1.2 |
| Celecoxib | - | - | 15.0 | 0.04 |
Data is for representative chalcone structures to indicate potential activity.
Signaling Pathway: COX Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by chalcones.
III. Application in the Synthesis of Antimicrobial Agents: Triazole Derivatives
The reactive nature of 2-bromo-1-(2-fluorophenyl)ethanone makes it an ideal substrate for constructing heterocyclic systems known for their antimicrobial properties, such as 1,2,4-triazoles.
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
-
A mixture of a substituted benzoic acid hydrazide (1.0 eq) and an isothiocyanate (1.0 eq) in ethanol is refluxed for 4 hours to form a thiosemicarbazide intermediate.
-
The intermediate is then cyclized by refluxing in an aqueous solution of sodium hydroxide (e.g., 4%) for 6 hours to form the corresponding 1,2,4-triazole-3-thiol.
-
The triazole-thiol (1.0 eq) is then reacted with 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) in the presence of a base (e.g., anhydrous K2CO3) in a solvent like acetone.
-
The reaction mixture is refluxed for 8-12 hours.
-
After cooling, the solvent is evaporated, and the residue is treated with water.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent to yield the final triazole derivative.
Data Presentation: Antimicrobial Activity of Analogous Triazoles
The following table shows the Minimum Inhibitory Concentration (MIC) values for representative triazole derivatives against various microbial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Triazole C | 16 | 32 | 8 |
| Triazole D | 8 | 16 | 4 |
| Fluconazole | N/A | N/A | 1 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
Data is for representative triazole structures to indicate potential activity.
Experimental Workflow: Synthesis and Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial evaluation.
Conclusion
2-Bromo-1-(2-fluorophenyl)ethanone is a valuable and reactive intermediate for the synthesis of diverse, biologically active molecules. Its utility has been demonstrated in the generation of lead compounds for anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The provided protocols and data serve as a foundation for researchers to explore and develop novel therapeutics based on this versatile chemical scaffold. Further derivatization and biological screening are likely to uncover more potent and selective drug candidates.
Application of 2-Bromo-fluoroacetophenones as Versatile Intermediates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-fluoroacetophenones are a class of halogenated organic compounds that have emerged as crucial building blocks in the synthesis of a wide range of agrochemicals. Their unique molecular architecture, featuring a reactive bromine atom and a fluorine-substituted phenyl ring, allows for diverse chemical transformations, making them highly valuable intermediates for the development of novel fungicides, insecticides, and herbicides. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and overall efficacy of the final agrochemical product. This document provides detailed application notes and experimental protocols for the use of 2-bromo-fluoroacetophenones in the synthesis of key agrochemicals.
Application in Fungicide Synthesis: The Case of Epoxiconazole
One of the prominent applications of fluoroacetophenone derivatives is in the synthesis of triazole fungicides, such as epoxiconazole. Epoxiconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops. The synthesis of epoxiconazole typically involves the reaction of a fluoroacetophenone derivative with a brominating agent to form a 2-bromo-fluoroacetophenone intermediate, which then undergoes a series of reactions to yield the final product.
Synthetic Pathway of Epoxiconazole:
The synthesis of epoxiconazole from a p-fluoroacetophenone precursor can be depicted as a multi-step process. The initial step involves the bromination of p-fluoroacetophenone to yield 2-bromo-4'-fluoroacetophenone. This intermediate is then reacted with a suitable triazole derivative, followed by a series of reactions including the introduction of the chlorophenyl group and epoxidation to form the final epoxiconazole molecule.
Caption: Synthetic pathway of Epoxiconazole from p-fluoroacetophenone.
Experimental Protocols:
Protocol 1: Synthesis of 2-(4-fluorophenyl)-3-(2-chloro-phenyl-)-propenal (Epoxiconazole Intermediate)
This protocol is adapted from patent CN102304014B.
Materials:
-
p-Fluorobenzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol
-
20% Aqueous sodium hydroxide solution
-
20% Sulfuric acid
-
o-Chlorobenzaldehyde
-
Methanol
-
Potassium carbonate
Procedure:
-
Synthesis of Epoxy Ester Intermediate: In a reaction flask, dissolve sodium ethoxide (0.12 mol) in 32 g of ethanol. To this solution, add a mixture of 12.4 g (0.1 mol) of p-fluorobenzaldehyde and 12.3 g (0.1004 mol) of ethyl chloroacetate dropwise, maintaining the temperature between 10-15 °C. After the addition is complete, warm the reaction mixture to 30 °C and stir for 3.5 hours. After the reaction, remove the ethanol under reduced pressure. Add water to the residue and separate the layers to obtain the epoxy ester intermediate.
-
Hydrolysis and Decarboxylation: To the epoxy ester intermediate (0.092 mol), add 29.4 g of 20 wt% aqueous sodium hydroxide solution at 40 °C and react for 2.5 hours. Then, warm the mixture to 90 °C and add 112.7 g of 20 wt% sulfuric acid. After 1 hour, cool the mixture to 30 °C and separate the layers to obtain fluorophenylethanal.
-
Aldol Condensation: In a reaction flask, add 36 g of methanol, 4.5 g (0.032 mol) of potassium carbonate, and 16.8 g (0.12 mol) of o-chlorobenzaldehyde. To this mixture, add the fluorophenylethanal (0.09 mol) obtained in the previous step dropwise at 10-15 °C. After the reaction is complete, cool the mixture to 5 °C and collect the precipitate by suction filtration to obtain 2-(4-fluorophenyl)-3-(2-chloro-phenyl-)-propenal.
Quantitative Data:
| Step | Reactant 1 (p-Fluorobenzaldehyde) | Reactant 2 (Ethyl chloroacetate) | Product (Epoxy ester intermediate) | Yield | Purity |
| 1. Epoxy Ester Synthesis | 12.4 g (0.1 mol) | 12.3 g (0.1004 mol) | 20.5 g | 92% | 94.3% |
| Step | Reactant 1 (Epoxy ester) | Reactant 2 (NaOH) | Product (Fluorophenylethanal) | Yield | Purity |
| 2. Hydrolysis & Decarboxylation | 20.5 g (0.092 mol) | 29.4 g (20 wt%) | 12.4 g | 90% | 92% |
| Step | Reactant 1 (Fluorophenylethanal) | Reactant 2 (o-Chlorobenzaldehyde) | Product (Propenal derivative) | Yield | Purity |
| 3. Aldol Condensation | 12.4 g (0.09 mol) | 16.8 g (0.12 mol) | 21.3 g | 85.6% | 94.1% |
Application in Insecticide Synthesis: The Case of Isoxazoline Insecticides
2-Bromo-fluoroacetophenones are also key precursors for the synthesis of isoxazoline insecticides, a newer class of pesticides effective against a broad range of pests in companion animals and livestock. While specific patented syntheses may vary, the general approach involves the reaction of a 2-bromo-fluoroacetophenone with a suitable amine to form an enamine, which then undergoes cyclization to form the core isoxazoline ring.
General Synthetic Workflow for Isoxazoline Insecticides:
This workflow illustrates the logical progression from the 2-bromo-fluoroacetophenone intermediate to the final isoxazoline product.
Caption: General workflow for isoxazoline insecticide synthesis.
Note on Proprietary Information:
Detailed experimental protocols for the synthesis of recently developed and patented agrochemicals like fluralaner and afoxolaner are often proprietary and not fully disclosed in the public domain. The information provided here is based on the general synthetic strategies outlined in the patent literature. Researchers should consult the specific patents for more detailed information, keeping in mind that the exact reaction conditions and yields may not be fully described.
2-Bromo-fluoroacetophenones are undeniably valuable and versatile intermediates in the agrochemical industry. Their unique reactivity allows for the efficient synthesis of complex and highly effective fungicides and insecticides. The protocols and data presented here for the synthesis of an epoxiconazole intermediate provide a concrete example of their application. While detailed protocols for newer isoxazoline insecticides are less accessible, the general synthetic pathways highlight the continued importance of these fluorinated building blocks in the ongoing development of innovative crop protection and animal health solutions. Researchers and professionals in the field are encouraged to explore the vast patent literature for further insights into the diverse applications of 2-bromo-fluoroacetophenones.
Synthetic Routes to Novel Pharmaceutical Compounds Using 2-Bromoacetophenone Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic protocols for the preparation of diverse heterocyclic compounds of pharmaceutical interest, utilizing 2-bromoacetophenone as a versatile starting material. The following sections detail the synthesis of quinoxalines, imidazoles, thiazoles, and benzofurans, classes of compounds known for their broad range of biological activities, including antimicrobial and anticancer properties. For each class of compounds, a representative experimental protocol is provided, along with a summary of reaction data and a visualization of a relevant biological pathway.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects. A straightforward and efficient method for their synthesis involves the condensation of 2-bromoacetophenone with o-phenylenediamine.
Experimental Protocol: Catalyst-Free Synthesis of 2-Arylquinoxalines
This protocol outlines the synthesis of 2-arylquinoxalines from 2-bromoacetophenone derivatives and o-phenylenediamine in the absence of a catalyst.[1][2]
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
o-phenylenediamine (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-bromoacetophenone (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for an appropriate time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Quantitative Data for Synthesized Quinoxaline Derivatives
| Compound | R | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Ref |
| 2-Phenylquinoxaline | H | 92 | 127-128 | 7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H) | 128.7, 129.2, 129.6, 130.3, 130.4, 139.5, 141.7, 153.9 | [3] |
| 6-Chloro-2,3-diphenylquinoxaline | Cl | - | 115-116 | 7.36-7.44 (m, 6H), 7.56-7.57 (m, 4H), 7.74 (dd, 1H), 8.14 (d, 1H), 8.22 (d, 1H) | - | [3] |
| 6-Methyl-2,3-diphenylquinoxaline | CH₃ | - | 116-117 | 2.64 (s, 3H), 7.35 (m, 6H), 7.54 (m, 4H), 7.63 (d, 1H), 8.03 (s, 1H), 8.14 (d, 1H) | 22.0, 127.7, 128.3, 128.5, 128.9, 129.0, 129.9, 130.0, 132.7, 138.5, 138.7, 139.5, 140.8, 141.0, 152.5, 153.1 | [3] |
| 2-(4-Methoxyphenyl)quinoxaline | OCH₃ | 85 | - | - | - | [1] |
Biological Pathway: Antibacterial Mechanism of Quinoxaline Derivatives
Quinoxaline 1,4-di-N-oxides, a subclass of quinoxalines, are known to exhibit potent antibacterial activity, particularly against anaerobic bacteria. Their mechanism of action involves bioreduction to generate reactive oxygen species (ROS), which can lead to cellular damage, including DNA fragmentation.[4]
Caption: Antibacterial action of quinoxaline 1,4-di-N-oxides.
Synthesis of Imidazole Derivatives
Imidazoles are another important class of heterocyclic compounds that are integral to many biological processes and are found in numerous pharmaceuticals. They are known to act as inhibitors for various enzymes. A multi-component reaction provides an efficient route to highly substituted imidazoles.
Experimental Protocol: One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles
This protocol describes a solvent-free, one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles.[5]
Materials:
-
2-Bromoacetophenone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
Procedure:
-
In a reaction vessel, combine 2-bromoacetophenone (1.0 mmol), an aromatic aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Heat the mixture under solvent-free conditions at 130 °C for 2 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-trisubstituted 1H-imidazole.
-
Characterize the purified product by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and elemental analysis.
Quantitative Data for Synthesized Imidazole Derivatives
| R¹ | R² | R³ | Yield (%) | Ref |
| C₆H₅ | C₆H₅ | C₆H₅ | 96 | [5] |
| 4-ClC₆H₄ | C₆H₅ | C₆H₅ | 92 | [5] |
| 4-MeOC₆H₄ | C₆H₅ | C₆H₅ | 94 | [5] |
| C₆H₅ | 4-ClC₆H₄ | C₆H₅ | 90 | [5] |
| C₆H₅ | C₆H₅ | CH₂C₆H₅ | 88 | [5] |
Biological Pathway: Imidazole Derivatives as p38 MAP Kinase Inhibitors
Certain imidazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling pathway of inflammation.[6] By inhibiting p38 MAP kinase, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: Inhibition of p38 MAP kinase by imidazole derivatives.
Synthesis of Thiazole Derivatives
Thiazoles are sulfur- and nitrogen-containing heterocycles that are core structures in many pharmaceuticals, including anticancer and antimicrobial agents. The Hantzsch thiazole synthesis is a classic and reliable method for their preparation.
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[7][8]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Air-dry the solid on a watch glass.
-
Determine the mass, percent yield, and melting point of the product.
-
Characterize the product using TLC and NMR spectroscopy.
Quantitative Data for a Synthesized Thiazole Derivative
| Compound | Yield (%) | m.p. (°C) | Ref |
| 2-Amino-4-phenylthiazole | 99 | 148-151 | [8] |
Biological Pathway: Thiazole Derivatives Inducing Apoptosis in Cancer Cells
Many thiazole derivatives exhibit anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[9][10][11] This can occur through various mechanisms, including the activation of caspase enzymes and the disruption of mitochondrial function.
Caption: Apoptosis induction by thiazole derivatives in cancer cells.
Synthesis of Benzofuran Derivatives
Benzofurans are heterocyclic compounds found in many natural products and synthetic drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[12][13] A common synthetic route involves the reaction of a phenol with an α-haloketone followed by cyclization.
Experimental Protocol: Synthesis of 3-Substituted Benzofurans
This protocol describes the synthesis of 3-substituted benzofurans via the preparation of an α-phenoxy ketone intermediate followed by cyclodehydration.[14]
Materials:
-
Substituted phenol (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetone (20 mL)
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
Procedure: Step 1: Synthesis of α-phenoxy ketone
-
To a solution of the substituted phenol (1.0 mmol) in acetone (20 mL), add 2-bromoacetophenone (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the crude α-phenoxy ketone by column chromatography.
Step 2: Cyclodehydration to Benzofuran
-
To a flask containing Eaton's reagent, add the α-phenoxy ketone from Step 1.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude benzofuran by column chromatography.
-
Characterize the final product by spectroscopic methods.
Quantitative Data for Synthesized Benzofuran Derivatives
| Phenol Substituent | α-Bromo Ketone | Benzofuran Product | Yield (%) | Ref |
| 4-Methoxyphenol | 2-Bromoacetophenone | 2-Phenyl-6-methoxybenzofuran | 85 | [14] |
| Phenol | 2-Bromoacetophenone | 2-Phenylbenzofuran | 92 | [14] |
| 4-Chlorophenol | 2-Bromoacetophenone | 5-Chloro-2-phenylbenzofuran | 88 | [14] |
Biological Pathway: Benzofuran Derivatives as Estrogen Receptor Inhibitors
Certain benzofuran derivatives have shown potential as anticancer agents by acting as estrogen receptor (ER) inhibitors, particularly in ER-positive breast cancers.[15] By blocking the estrogen receptor, these compounds can inhibit the growth of hormone-dependent cancer cells.
Caption: Inhibition of the estrogen receptor by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-1-(2-fluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical manufacturing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my reaction significantly lower than expected?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The bromination of 2'-fluoroacetophenone may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
Suboptimal Reagents: The quality of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial. Ensure it is pure and has been stored correctly. Similarly, the starting 2'-fluoroacetophenone should be of high purity.
-
Competing Side Reactions: The formation of byproducts, such as di-brominated compounds or ring-brominated isomers, can significantly reduce the yield of the desired product.[1][2]
-
Loss During Workup and Purification: The product may be lost during extraction or purification steps. Ensure proper phase separation during aqueous workup and optimize your chromatography conditions to minimize loss.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted starting material, di-brominated products, and regioisomers where bromination occurred on the aromatic ring.
-
Unreacted Starting Material: If the reaction has not gone to completion, the starting 2'-fluoroacetophenone will be a primary impurity. This can often be addressed by optimizing reaction time or the stoichiometry of the brominating agent.
-
Di-brominated Byproducts: Using a slight excess of the brominating agent can lead to the formation of α,α-dibromo-2'-fluoroacetophenone. To avoid this, use a stoichiometry of approximately 1.0 to 1.1 equivalents of the brominating agent relative to the starting ketone.
-
Ring Bromination: While α-bromination of the ketone is generally favored under radical or acid-catalyzed conditions, some bromination on the electron-rich fluorophenyl ring can occur, especially with certain catalysts.[1][2]
-
Purification: Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) is an effective method for separating the desired product from these impurities.[3] Recrystallization can also be an effective final purification step.
Question 3: How can I control the selectivity between side-chain bromination and aromatic ring bromination?
Answer: Selectivity is a key challenge. Here's how to favor the desired α-bromination of the acetyl group:
-
Reaction Conditions: Acid-catalyzed enolization of the ketone directs bromination to the α-carbon.[1] The use of a radical initiator with NBS also promotes side-chain bromination. Electrophilic aromatic substitution on the ring is more likely under different conditions, for instance, with a Lewis acid catalyst in excess.[2]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light is a standard method for selective α-bromination of ketones. Using molecular bromine (Br₂) in a polar solvent like methanol can also be effective.[1]
Frequently Asked Questions (FAQs)
What is the general reaction scheme for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone?
The most common method is the α-bromination of 2'-fluoroacetophenone. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent, often with an acid catalyst or a radical initiator.
What are the key safety precautions to take during this synthesis?
-
2-bromo-1-(2-fluorophenyl)ethanone is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[4]
-
Always handle this compound and the brominating agents (like Br₂) in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine is highly toxic and corrosive. Handle with extreme care.
Which solvents are suitable for this reaction?
The choice of solvent can influence the reaction rate and selectivity. Common solvents include:
-
Methanol[1]
-
A mixture of Polyethylene Glycol (PEG-400) and water[5]
-
Chloroform[6]
-
Carbon tetrachloride (use with caution due to toxicity)
-
Acetonitrile
What are typical reaction conditions?
Reaction conditions can vary, but generally fall within the following ranges:
-
Temperature: From room temperature up to the reflux temperature of the chosen solvent (e.g., 80°C).[5][7]
-
Reaction Time: Can range from a few hours to overnight (1 to 12 hours), depending on the scale and specific conditions.[3][7]
Comparative Data on Synthesis Protocols
| Starting Material | Brominating Agent (Equivalents) | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-bromo-3-fluorophenyl)ethanone | Copper(II) bromide (2.1) | - | Ethyl Acetate | 60 | 12 | 44 | [3] |
| Acetophenones | NBS (1.0) | - | PEG-400 / Water | 80 | 0.5-1 | 85-95 | [5] |
| 4-Hydroxyacetophenone | Bromine (1.04) | Sulfuric Acid | Chloroform | 65 | 5 | 81 | [6][8] |
| Acetophenone Derivatives | Bromine | Hydrochloric Acid | Methanol | 0-5 | - | Good | [1] |
Note: Data for closely related compounds is included to provide a comparative context.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on common laboratory practices for α-bromination of ketones.
Objective: To synthesize 2-bromo-1-(2-fluorophenyl)ethanone from 2'-fluoroacetophenone.
Materials:
-
2'-fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon Tetrachloride (or a safer alternative like acetonitrile)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-fluoroacetophenone (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux (around 77°C for CCl₄) and monitor the reaction progress using TLC. The reaction is often complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure 2-bromo-1-(2-fluorophenyl)ethanone.
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of 2-bromo-1-(2-fluorophenyl)ethanone.
Caption: Key steps in the acid-catalyzed α-bromination of a ketone.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
purification of crude 2-bromo-1-(4-fluorophenyl)ethanone by recrystallization
Technical Support Center: Purification of 2-bromo-1-(4-fluorophenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the .
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of pure 2-bromo-1-(4-fluorophenyl)ethanone?
A1: Pure 2-bromo-1-(4-fluorophenyl)ethanone is typically a solid at room temperature.[1] Key properties are summarized in the table below.
Q2: What are common impurities in crude 2-bromo-1-(4-fluorophenyl)ethanone?
A2: Common impurities can include unreacted starting material (4-fluoroacetophenone), dibrominated byproducts such as 2,2-dibromo-1-(4-fluorophenyl)ethanone, and residual solvents from the preceding reaction.[2][3] The presence of these impurities can lead to issues like oiling out or difficulty in crystallization.[2]
Q3: Which solvents are suitable for the recrystallization of 2-bromo-1-(4-fluorophenyl)ethanone?
A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For α-bromo ketones, common solvents and solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4][5] The choice of solvent may require some empirical testing to find the optimal system for your specific impurity profile.
Q4: What is the expected melting point of 2-bromo-1-(4-fluorophenyl)ethanone?
A4: The literature melting point for 2-bromo-1-(4-fluorophenyl)ethanone is typically in the range of 46-49°C.[6] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: My compound separated as an oil upon cooling, not as solid crystals. What should I do?
-
Answer: Oiling out occurs when the solid melts in the hot solvent and comes out of solution at a temperature above its melting point. This is often caused by using a solvent in which the compound is too soluble or by the presence of significant impurities.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble, like hexane if you are using ethyl acetate) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[5]
-
Solution 2: Return the mixture to the heat source and add more of the primary solvent to make the solution more dilute.[7] This can help keep the compound dissolved until the solution has cooled to a lower temperature.
-
Solution 3: If impurities are suspected, consider a preliminary purification step like passing the crude material through a short plug of silica gel before recrystallization.[8]
-
Issue 2: No crystals form upon cooling.
-
Question: I have cooled the solution, but no crystals have appeared. What went wrong?
-
Answer: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7]
-
Solution 2: Add a "seed crystal" of the pure compound to the solution. This provides a template for crystal growth.
-
Solution 3: If the above methods fail, gently heat the solution to boil off some of the solvent to increase the concentration of the compound.[7] Then, allow it to cool again.
-
Solution 4: If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or solvent system.[7]
-
Issue 3: The recrystallized product has a low yield.
-
Question: After filtration, my yield of pure crystals is very low. How can I improve it?
-
Answer: A low yield can result from several factors.
-
Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals. Slower cooling allows for the growth of larger, purer crystals.[7] Insulate the flask to encourage slow cooling.
-
Cause 3: Premature filtration. Ensure the solution is thoroughly cooled (an ice bath can be used after initial cooling to room temperature) to maximize the precipitation of the solid from the solution before filtration.
-
Issue 4: The crystals are colored, but the pure compound should be white.
-
Question: My final product has a yellowish or brownish tint. How can I remove the color?
-
Answer: Colored impurities may be present.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal before setting the solution aside to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Data Presentation
Table 1: Physical and Chemical Properties of 2-bromo-1-(4-fluorophenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [6][9] |
| Molecular Weight | 217.03 g/mol | [6][9] |
| Melting Point | 46-49 °C | [6] |
| Boiling Point | 150 °C at 12 mmHg | [6] |
| Appearance | White to off-white solid | [1] |
Experimental Protocols
Protocol: Recrystallization of Crude 2-bromo-1-(4-fluorophenyl)ethanone
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, isopropanol, or n-hexane/ethyl acetate). The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude 2-bromo-1-(4-fluorophenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot gravity filtration to remove it. Preheat the filtration funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a watch glass to air dry. A vacuum oven at a low temperature can also be used.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity. A narrow range close to 46-49°C indicates a successful purification.[6]
Mandatory Visualization
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-2'-fluoroacetophenone | 655-15-2 [smolecule.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 2-bromo-1-(4-fluorophenyl)ethan-1-one CAS# 403-29-2 [gmall.chemnet.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in the scale-up of 2-bromoacetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-bromoacetophenone, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 2-bromoacetophenone, especially at a larger scale?
A1: 2-Bromoacetophenone is a hazardous substance requiring strict safety protocols. Key concerns include:
-
Toxicity and Corrosivity: It is harmful if inhaled, swallowed, or in contact with skin, and can cause severe skin burns and eye damage.[1][2]
-
Lachrymator: The compound is a strong lachrymator, meaning it irritates the eyes and causes tearing.[1]
-
Handling: Appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[2][3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations.
Q2: What are the common methods for synthesizing 2-bromoacetophenone?
A2: The most prevalent method is the α-bromination of acetophenone. Common brominating agents include:
-
Liquid Bromine: Often used with a solvent like acetic acid.[4]
-
N-Bromosuccinimide (NBS): A solid, easier-to-handle alternative to liquid bromine, often used with a radical initiator.[5][6]
-
Copper(II) Bromide: Can be used as a brominating agent.[7]
-
Sodium Bromate and Sodium Bisulfite: This method is considered suitable for large-scale production due to the use of inexpensive reagents and water as a solvent, which reduces pollution.[8]
Q3: What are the main challenges encountered during the scale-up of 2-bromoacetophenone synthesis?
A3: Scaling up the synthesis of 2-bromoacetophenone presents several challenges:
-
Exothermic Reaction: The bromination of acetophenone is exothermic, and efficient heat management is crucial to prevent runaway reactions, especially at a larger scale.
-
Byproduct Formation: Over-bromination can lead to the formation of α,α-dibromoacetophenone.[9] Depending on the reaction conditions, bromination of the aromatic ring can also occur.
-
Reagent Handling: Handling large quantities of hazardous materials like liquid bromine requires specialized equipment and safety procedures.
-
Purification: Removing byproducts and unreacted starting materials can be challenging at scale. The product's physical state (it can be a low-melting solid or an oil) can complicate isolation and purification.[10]
-
Material Compatibility: The corrosive nature of reagents like bromine and hydrobromic acid (a byproduct) requires careful selection of reactor materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature, monitoring for byproduct formation.- Ensure the purity of starting materials. Some commercial grades of reagents may contain inhibitors or impurities.[11] |
| Loss of product during workup. | - Optimize extraction and washing steps.- If the product is an oil, ensure complete phase separation. | |
| Formation of Dibrominated Byproduct | Excess of brominating agent. | - Use a stoichiometric amount or a slight excess of the limiting reagent (acetophenone).- Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations. |
| High reaction temperature. | - Maintain strict temperature control throughout the reaction. | |
| Bromination on the Aromatic Ring | Inappropriate catalyst or reaction conditions. | - For α-bromination, avoid Lewis acid catalysts that can promote electrophilic aromatic substitution.- A method using sodium bromate and sodium bisulfite has been shown to have good regioselectivity for the α-position.[8] |
| Product is an Oil and Difficult to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography.- Attempt to induce crystallization by seeding with a pure crystal or by cooling to a very low temperature. |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Discoloration of the Product (Yellow or Brown) | Presence of residual bromine or other impurities. | - Wash the crude product with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove excess bromine.[5]- Recrystallize the product from a suitable solvent like ethanol.[4] |
Experimental Protocols
Protocol 1: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS)
This protocol is adapted from a method described for the gram-scale synthesis of 2-bromoacetophenone.[5]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalyst)
-
Ethyl acetate
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, combine acetophenone, N-bromosuccinimide (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
The reaction can be performed solvent-free via manual grinding or in a suitable solvent.[5]
-
Monitor the reaction progress. The disappearance of the brown color of NBS can indicate the reaction is nearing completion.[5]
-
Upon completion, dissolve the reaction mixture in ethyl acetate.
-
Wash the organic layer sequentially with aqueous sodium thiosulfate solution, aqueous sodium bicarbonate solution, and deionized water.[5]
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Protocol 2: Synthesis using Sodium Bromate and Sodium Bisulfite
This method is reported to be suitable for large-scale production.[8]
Materials:
-
Substituted acetophenone
-
Sodium bromate
-
Sodium bisulfite solution (5-25 wt%)
-
Water
Procedure:
-
Prepare a mixture of the substituted acetophenone and sodium bromate in water. The molar ratio of acetophenone to bromate is typically between 1:1 and 1:4.[8]
-
Heat the mixture to a temperature between 30-90°C.[8]
-
Slowly add the sodium bisulfite solution to the heated mixture. The molar ratio of bromate to bisulfite is approximately 1:1.[8]
-
Stir the reaction mixture for 2-9 hours at the set temperature.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product.
-
Wash the product with cold water.
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Dry the product. Further purification can be achieved by recrystallization.[8]
Data Presentation
Table 1: Physical Properties of 2-Bromoacetophenone
| Property | Value | Reference(s) |
| Molar Mass | 199.04 g/mol | [1] |
| Melting Point | 48-51 °C | [1] |
| Boiling Point | 135 °C @ 18 mmHg | [1] |
| Density | ~1.476 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and benzene. | [1] |
| Appearance | White to off-white crystalline solid. | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of 2-bromoacetophenone.
Caption: Logical troubleshooting guide for common issues in 2-bromoacetophenone synthesis.
References
- 1. chembk.com [chembk.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015174214A1 - METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low conversion in Suzuki coupling of 2-bromoacetophenones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of 2-bromoacetophenones, a crucial reaction in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of a 2-bromoacetophenone is showing low to no conversion. What are the most common causes?
Low conversion in the Suzuki coupling of 2-bromoacetophenones can stem from several factors. The most common issues include:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Inadequate degassing of solvents and reagents can lead to oxidation of the Pd(0) active species.
-
Poor Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich or sterically hindered 2-bromoacetophenones, a more electron-rich and bulky ligand may be required to facilitate oxidative addition.
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Inappropriate Base: The choice and strength of the base are crucial for the activation of the boronic acid. The base's solubility and compatibility with other reagents also play a significant role.[1]
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Solvent Effects: The polarity and protic nature of the solvent can influence the reaction rate and yield. A solvent system that ensures the solubility of all components is essential.
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Boronic Acid Decomposition: Boronic acids can be susceptible to degradation, particularly protodeboronation, under the reaction conditions.[2]
-
Steric Hindrance: The presence of substituents near the bromine atom on the acetophenone ring can sterically hinder the oxidative addition step, slowing down the reaction.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Use High-Purity Reagents: Impurities in the boronic acid or other reagents can contribute to side reactions.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others.
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid degradation. To prevent it:
-
Use Anhydrous Solvents: Water can facilitate protodeboronation. Using dry solvents can help, although some water is often necessary for the Suzuki reaction to proceed.
-
Choose the Right Base: The choice of base can influence the rate of protodeboronation.
-
Protect the Boronic Acid: Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability and reduce decomposition.[2]
-
Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while slowly releasing the active reagent into the reaction.[2]
Q4: My 2-bromoacetophenone is sterically hindered. What modifications to the standard protocol should I consider?
For sterically hindered substrates, modifications are often necessary to achieve good conversion:
-
Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for coupling sterically demanding partners.[3]
-
More Active Catalysts: Consider using pre-formed palladium catalysts with bulky ligands.
-
Higher Temperatures: Increased temperature can help overcome the activation energy barrier for sterically hindered substrates.
-
Stronger Base: A stronger base might be required to facilitate the transmetalation step.
Troubleshooting Guide
Logical Troubleshooting Workflow
If you are experiencing low conversion, follow this step-by-step troubleshooting guide. The accompanying flowchart provides a visual representation of this process.
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, illustrating the impact of different reaction parameters on product yield.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base (2.0 mmol) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Na2CO3 | DMA | 100 | 24 | 94 |
| 2 | K2CO3 | DMA | 100 | 24 | 91 |
| 3 | NaOAc | DMA | 100 | 24 | 88 |
| 4 | NaHCO3 | DMA | 100 | 24 | 76 |
| 5 | Et3N | DMA | 100 | 24 | 35 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), in 5 mL of DMA.[1]
Table 2: Effect of Different Solvents on Product Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H2O | K2CO3 | Room Temp | 4 | 95 |
| 2 | Ethanol | K2CO3 | Room Temp | 4 | 80 |
| 3 | Toluene | K2CO3 | Room Temp | 4 | 65 |
| 4 | THF | K2CO3 | Room Temp | 4 | 50 |
| 5 | Acetonitrile | K2CO3 | Room Temp | 4 | 40 |
Reaction Conditions: p-bromoacetophenone (2 mmol), phenylboronic acid (2.1 mmol), K2CO3 (4 mmol), and catalyst (57 mg) in 5 mL of solvent.[4]
Experimental Protocols
General Procedure for Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid:
-
To a reaction vessel, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and a suitable base (e.g., Na2CO3, 2.0 mmol).
-
Add the palladium catalyst (e.g., a supported palladium catalyst, 0.25-1.0 mol%).
-
Add the desired solvent (e.g., DMA, 5 mL).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2][5]
References
Technical Support Center: Purification of 2-bromo-1-(4-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1-(4-fluorophenyl)ethanone. Here, you will find detailed information on identifying and removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-bromo-1-(4-fluorophenyl)ethanone?
A1: The most common impurities in crude 2-bromo-1-(4-fluorophenyl)ethanone typically arise from the bromination of 4-fluoroacetophenone. These include:
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Unreacted Starting Material: 4-fluoroacetophenone that did not react during the bromination process.
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Dibrominated Byproduct: α,α-dibromo-1-(4-fluorophenyl)ethanone, which is formed when a second bromine atom is added to the alpha-carbon.
-
Ring-Brominated Byproducts: Isomers where bromine is substituted on the aromatic ring in addition to the alpha-position.
Q2: What are the recommended methods for purifying 2-bromo-1-(4-fluorophenyl)ethanone?
A2: The two primary methods for the purification of 2-bromo-1-(4-fluorophenyl)ethanone are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from the column, or the mother liquor and crystals from recrystallization, you can visualize the separation of the desired product from impurities. A typical TLC system would use a silica gel plate and a mobile phase such as petroleum ether:ethyl acetate (e.g., 8:2 v/v). The spots can be visualized under UV light.
Troubleshooting Guides
Recrystallization
Issue: Oily product obtained after recrystallization.
-
Possible Cause 1: Incomplete removal of impurities. Certain impurities can lower the melting point of the product, causing it to appear as an oil.
-
Solution: Try a second recrystallization. If the product still oils out, pre-purification by column chromatography may be necessary to remove the bulk of the impurities.
-
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the product crashing out as an oil rather than forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Possible Cause 3: Inappropriate solvent. The solvent may be too good of a solvent for the product, preventing crystallization.
-
Solution: Use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or cyclohexane are often good starting points. You can also try a co-solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Issue: Low recovery after recrystallization.
-
Possible Cause 1: Using too much solvent. This will result in a significant amount of the product remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Preheat the filtration funnel and the receiving flask to prevent the product from crystallizing on the filter paper.
-
Silica Gel Column Chromatography
Issue: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate mobile phase polarity. If the mobile phase is too polar, both the product and impurities will elute quickly with little separation. If it's not polar enough, the compounds will not move down the column.
-
Solution: Optimize the mobile phase composition using TLC. A good starting point for 2-bromo-1-(4-fluorophenyl)ethanone is a mixture of petroleum ether and ethyl acetate. A common ratio to start with is 9:1 or 8:2 (petroleum ether:ethyl acetate).
-
-
Possible Cause 2: Column overloading. Applying too much crude material to the column will result in broad, overlapping bands.
-
Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, a higher ratio (50:1 or more) may be necessary.
-
-
Possible Cause 3: Improperly packed column. Channels or cracks in the silica gel bed will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Issue: Product is not eluting from the column.
-
Possible Cause: Mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you started with a 9:1 petroleum ether:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. Ethanol and cyclohexane are good starting points. The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: In a flask, add the crude 2-bromo-1-(4-fluorophenyl)ethanone and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath for about 30 minutes to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
Silica Gel Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution (if necessary): If the desired product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-1-(4-fluorophenyl)ethanone.
Data Presentation
Table 1: Comparison of Purification Methods for 2-bromo-1-(4-fluorophenyl)ethanone
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Recovery Yield | Notes |
| Recrystallization (Ethanol) | ~85-90% | >98% | 60-80% | Effective for removing less polar impurities. |
| Silica Gel Chromatography | ~85-90% | >99% | 70-90% | Highly effective for separating a range of impurities. |
Visualizations
Caption: General workflow for the purification of 2-bromo-1-(4-fluorophenyl)ethanone.
Caption: Troubleshooting decision tree for purification issues.
analytical methods for monitoring the purity of 2-bromo-fluoroacetophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical monitoring of 2-bromo-fluoroacetophenone purity. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of 2-bromo-fluoroacetophenones?
The primary methods for analyzing the purity of 2-bromo-fluoroacetophenones are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] HPLC and GC are powerful for separating impurities, while NMR and MS provide detailed structural information for identification and characterization.[1]
Q2: What are the potential impurities in 2-bromo-fluoroacetophenones?
Impurities can arise from the synthesis process, including unreacted starting materials like 2'-fluoroacetophenone, by-products from side reactions, or degradation products.[2] Common synthetic routes involve the bromination of a fluoroacetophenone derivative, which can sometimes lead to the formation of regioisomers or poly-brominated species if the reaction conditions are not carefully controlled.[2]
Q3: How can I purify 2-bromo-fluoroacetophenones before analysis?
Common purification techniques include recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, at low temperatures can effectively remove impurities.[3] Column chromatography using silica gel with a solvent system like hexane/ethyl acetate is also employed for purification.[3]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: My peaks are tailing.
-
Possible Cause 1: Secondary Interactions with Silica Support. Halogenated compounds, particularly if they have basic functionalities, can interact with residual silanol groups on the HPLC column packing material, leading to peak tailing.[3][4][5][6][7]
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[7]
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 3: Extra-column Volume. Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[5]
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are secure.
-
Problem: I'm seeing ghost peaks in my chromatogram.
-
Possible Cause 1: Carryover from Previous Injections. The analyte or impurities from a previous run may not have fully eluted from the column.
-
Solution: Implement a sufficient column wash with a strong solvent (e.g., 100% acetonitrile or methanol) between injections.
-
-
Possible Cause 2: Contaminated Mobile Phase. Impurities in the solvents used for the mobile phase can appear as ghost peaks, especially in gradient elution.[6]
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
-
Gas Chromatography (GC) and GC-MS
Problem: My peaks are broad or showing poor resolution.
-
Possible Cause 1: Inappropriate Inlet Temperature. If the inlet temperature is too low, the sample may not vaporize completely or efficiently, leading to broad peaks.[8]
-
Solution: Optimize the inlet temperature. A good starting point is 250 °C. For less volatile compounds, a higher temperature may be necessary, but be cautious of thermal degradation.[8]
-
-
Possible Cause 2: Column Contamination. Non-volatile residues from previous injections can accumulate at the head of the column, affecting separation efficiency.
-
Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
-
Problem: I'm observing poor reproducibility in my results.
-
Possible Cause 1: Inlet Discrimination. The composition of the sample entering the column may not be representative of the injected sample, especially for samples with a wide range of boiling points.
-
Solution: Use a deactivated inlet liner with wool to aid in sample vaporization and transfer.
-
-
Possible Cause 2: Septum Leak. A leaking septum can cause a loss of sample and carrier gas, leading to inconsistent results.
-
Solution: Regularly replace the septum and ensure the correct torque is applied to the septum nut.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My signal-to-noise ratio is low.
-
Possible Cause 1: Insufficient Number of Scans. A low number of scans will result in a spectrum with a high noise level.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.
-
-
Possible Cause 2: Improper Sample Concentration. A very dilute sample will naturally produce a weak signal.
-
Solution: Prepare a more concentrated sample if possible. Ensure the sample is fully dissolved in the deuterated solvent.[9]
-
Problem: I'm seeing unexpected peaks in my spectrum.
-
Possible Cause 1: Impurities in the Sample. The unexpected peaks are likely due to impurities from the synthesis or degradation.
-
Solution: Compare the spectrum to that of a known pure standard if available. Use 2D NMR techniques like COSY and HSQC to help identify the structure of the impurities.
-
-
Possible Cause 2: Contaminated NMR Tube or Solvent. Residual compounds in the NMR tube or impurities in the deuterated solvent can appear in the spectrum.
-
Solution: Use clean, high-quality NMR tubes and high-purity deuterated solvents.
-
Mass Spectrometry (MS)
Problem: I'm having trouble identifying the molecular ion peak.
-
Possible Cause 1: Extensive Fragmentation. Electron ionization (EI) can be a high-energy technique, causing the molecular ion to fragment extensively, sometimes to the point where it is no longer observed.[10]
-
Solution: Use a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule and is more likely to produce an intact molecular ion.
-
-
Possible Cause 2: Isotopic Peaks. The presence of bromine, with its two major isotopes (79Br and 81Br) in a roughly 1:1 ratio, will result in a characteristic M and M+2 pattern for any fragment containing a bromine atom.[10] This can sometimes be mistaken for two separate compounds if not interpreted correctly.
-
Solution: Look for the characteristic isotopic pattern of bromine to confirm the presence of bromine-containing ions.
-
Experimental Protocols
HPLC Purity Method
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
GC-MS Impurity Profiling Method
| Parameter | Value |
| Column | ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |
NMR Sample Preparation for Purity Determination (qNMR)
| Parameter | Value |
| Solvent | Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6) |
| Internal Standard | A certified reference material with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Procedure | 1. Accurately weigh about 10-20 mg of the 2-bromo-fluoroacetophenone sample into a clean vial.[9] 2. Accurately weigh a similar amount of the internal standard into the same vial.[9] 3. Record the exact weights. 4. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.[9] 5. Transfer the solution to a clean 5 mm NMR tube. |
| Acquisition | Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery. |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Buy 2-Bromo-2'-fluoroacetophenone | 655-15-2 [smolecule.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. asdlib.org [asdlib.org]
- 11. ijpsr.com [ijpsr.com]
strategies to control regioselectivity in the synthesis of substituted acetophenones
Welcome to the technical support center for the synthesis of substituted acetophenones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the synthesis of substituted acetophenones?
A1: The regioselectivity of acetophenone synthesis, particularly through electrophilic aromatic substitution reactions like Friedel-Crafts acylation, is primarily controlled by the electronic properties of the substituent group(s) already present on the aromatic ring.[1] These substituents act as "directing groups."
-
Electron-Donating Groups (EDGs): These groups "activate" the ring, making it more nucleophilic and increasing the reaction rate. They direct incoming electrophiles (like the acetyl group) to the ortho and para positions. Examples include alkyl (-R), alkoxy (-OR), hydroxyl (-OH), and amino (-NH2) groups.[2][3][4]
-
Electron-Withdrawing Groups (EWGs): These groups "deactivate" the ring, making it less nucleophilic and slowing the reaction rate. They direct incoming electrophiles to the meta position.[2][3][5] Examples include nitro (-NO2), carbonyls (-CHO, -COR), and cyano (-CN) groups. The acetyl group of acetophenone itself is a deactivating, meta-directing group.[5][6]
-
Halogens: Halogens are a special case. They are deactivating due to their inductive effect but are ortho, para-directors because their lone pairs can stabilize the reaction intermediate through resonance.[2][3]
Q2: My goal is to synthesize a para-substituted acetophenone. How can I maximize its yield over the ortho isomer?
A2: When using a starting material with an ortho, para-directing group, a mixture of isomers is common. However, the para product is often favored due to steric hindrance, as the ortho positions are more crowded.[7][8] To maximize the para product, you can:
-
Utilize Bulky Groups: If the directing group on your starting material is sterically large (e.g., a tert-butyl group), it will physically block the ortho positions, leading to a strong preference for para substitution.[8][9]
-
Control Reaction Temperature: In some cases, lower reaction temperatures may slightly favor the para isomer, which is often the thermodynamically more stable product.
Q3: I need to synthesize an ortho-substituted acetophenone selectively. What strategies can I employ?
A3: Achieving high selectivity for the ortho position is challenging because the para position is often electronically and sterically favored.[7][8] The most effective strategy is to use a blocking group .
-
Install a Blocking Group: First, a reversible blocking group, such as a sulfonic acid (-SO3H) or a tert-butyl group, is installed. Given the typical preference for the para position, this group will primarily occupy the para position.[8]
-
Perform the Acylation: With the para position blocked, the Friedel-Crafts acylation is forced to occur at one of the available ortho positions.[8]
-
Remove the Blocking Group: In a final step, the blocking group is removed to yield the desired ortho-substituted acetophenone. Sulfonic acid groups can be removed by heating with strong acid.[8]
Q4: How do I synthesize a meta-substituted acetophenone?
A4: To synthesize a meta-substituted acetophenone, you must start with a benzene ring that already has a meta-directing, electron-withdrawing group (EWG) attached.[4][10] Examples of such starting materials include nitrobenzene, benzaldehyde, or benzoic acid derivatives. Performing a Friedel-Crafts acylation on these substrates will direct the incoming acetyl group to the meta position. It is important to note that the reaction will be slower than with an activated ring.[3][11]
Q5: I have successfully synthesized an acetophenone. If I perform another electrophilic substitution, where will the new substituent go?
A5: The acetyl group (-COCH3) of the acetophenone is an electron-withdrawing group (EWG).[5][6] Therefore, it acts as a deactivating, meta-director for any subsequent electrophilic aromatic substitution reactions.[5][12] For example, the nitration of acetophenone will primarily yield meta-nitroacetophenone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of ortho and para isomers) | 1. Steric hindrance at the ortho position is insufficient. 2. The directing group is only weakly preferential for one position. | 1. If para is desired, try using a bulkier analogue of your starting material if possible. 2. If ortho is desired, implement a blocking group strategy to physically obstruct the para position.[8] 3. Carefully purify the product mixture using column chromatography or recrystallization. |
| Low or No Yield of Acetophenone | 1. The aromatic ring is strongly deactivated by an existing electron-withdrawing group. Friedel-Crafts reactions are particularly sensitive to this.[11] 2. The catalyst (e.g., AlCl3) is poisoned, for example, by reacting with an amine or hydroxyl group on the substrate.[11] 3. Insufficient catalyst or improper reaction conditions (temperature, time). | 1. For strongly deactivated rings, consider alternative synthetic routes that do not rely on Friedel-Crafts acylation. 2. If your substrate contains an -OH or -NH2 group, protect it before the acylation step.[13] For example, an -OH can be converted to an -OCH3 group, which is an activating ortho, para-director. 3. Increase the equivalents of the Lewis acid catalyst and consider a higher reaction temperature or longer reaction time. |
| Undesired Side Products | 1. For Friedel-Crafts alkylation , carbocation rearrangement is a common issue. 2. Multiple acylations on a highly activated ring. | 1. Friedel-Crafts acylation is preferred over alkylation for introducing alkyl chains (via subsequent reduction of the ketone) precisely because the acylium ion does not rearrange. 2. Use a slight excess of the aromatic substrate relative to the acylating agent to minimize di-acylation. The first acetyl group deactivates the ring, making a second acylation less favorable. |
Data Summary
The directing effect of a substituent is crucial for predicting the outcome of a Friedel-Crafts acylation. The table below summarizes the behavior of common functional groups.
| Group Type | Examples | Ring Effect | Directing Effect |
| Strongly Activating | -NH2, -NHR, -NR2, -OH | Activating | ortho, para |
| Moderately Activating | -OR, -OCOR, -NHCOR | Activating | ortho, para |
| Weakly Activating | -R (alkyl), -C6H5 (aryl) | Activating | ortho, para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | ortho, para |
| Moderately Deactivating | -C(=O)R, -C(=O)H, -COOR, -CN | Deactivating | meta |
| Strongly Deactivating | -NO2, -NR3+, -CF3, -SO3H | Deactivating | meta |
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of a substituted acetophenone from a substituted benzene derivative.
Materials:
-
Substituted benzene derivative
-
Anhydrous Aluminum Chloride (AlCl3)
-
Acetyl chloride (CH3COCl) or Acetic Anhydride ((CH3CO)2O)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the substituted benzene derivative and the anhydrous solvent (e.g., DCM).
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully and portion-wise, add anhydrous AlCl3 to the stirred solution.
-
In the dropping funnel, place the acylating agent (acetyl chloride or acetic anhydride). Add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ortho-Selective Synthesis Using a Sulfonyl Blocking Group
This protocol outlines the strategy for synthesizing an ortho-bromoacetophenone from a starting material with an activating group (e.g., anisole).
Step A: Sulfonation (Blocking the para position)
-
Add fuming sulfuric acid (containing SO3) to anisole at 0 °C.
-
Warm the mixture and stir until the reaction is complete, forming predominantly p-methoxybenzenesulfonic acid.
Step B: Bromination (Directing to the ortho position)
-
To the sulfonic acid product from Step A, add a brominating agent (e.g., Br2 in acetic acid).
-
The bromine will be directed to the available ortho position, as the para position is blocked.
Step C: Desulfonation (Removing the blocking group)
-
Heat the product from Step B in dilute sulfuric acid.
-
The sulfonic acid group will be removed, yielding the final product, 2-bromo-4-methoxyacetophenone (in this example, starting from anisole and acylating in a subsequent step, or acylating before bromination). The order of acylation and halogenation can be varied.[8]
Visualizations
Logical Workflow for Regioselective Synthesis
Caption: Decision tree for selecting a synthetic strategy based on the target acetophenone isomer.
Mechanism: Ortho/Para Direction by an Activating Group (-OCH3)
References
- 1. alexandonian.com [alexandonian.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 11. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Validation & Comparative
A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-bromo-1-(4-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Its spectral features are compared with structurally related ketones to elucidate the influence of its specific functional groups on the vibrational frequencies.
Introduction
2-bromo-1-(4-fluorophenyl)ethanone is an α-haloketone containing a para-substituted fluorophenyl group. Its reactivity and utility in organic synthesis are largely dictated by the interplay between the carbonyl group, the α-bromine, and the fluorine on the aromatic ring. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Understanding the FT-IR spectrum is crucial for reaction monitoring, quality control, and structural confirmation.
This guide compares the spectrum of the title compound with three alternatives:
-
Acetophenone: The parent ketone, providing a baseline spectrum.
-
4-Fluoroacetophenone: To isolate the effect of the para-fluoro substituent.
-
2-Bromo-1-phenylethanone (Phenacyl bromide): To isolate the effect of the α-bromo substituent.
Comparative Analysis of FT-IR Data
The primary absorption bands of interest in these compounds are the C=O (carbonyl) stretching, aromatic C=C stretching, C-H stretching/bending, C-F stretching, and C-Br stretching vibrations. The positions of these bands, particularly the C=O stretch, are sensitive to electronic effects (induction, resonance) and steric factors imposed by the substituents.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| 2-bromo-1-(4-fluorophenyl)ethanone | ~1705 | ~1600, ~1500 | ~3100-3000 | ~1230 (C-F) , ~850 (p-subst.), ~680 (C-Br) |
| Acetophenone | ~1686[1] | ~1600-1585, ~1500-1400[2] | ~3100-3000[2] | ~3068 (Ar C-H), ~2920 (Alkyl C-H)[1][3] |
| 4-Fluoroacetophenone | ~1690 | ~1597, ~1506 | ~3070 | ~1235 (C-F) , ~840 (p-subst.) |
| 2-Bromo-1-phenylethanone | ~1700 | ~1595, ~1450 | ~3060 | ~690 (C-Br) |
Interpretation:
-
Carbonyl (C=O) Stretching: The C=O stretch is a strong, sharp peak and is highly diagnostic. In the parent acetophenone, it appears around 1686 cm⁻¹[1].
-
The addition of an electron-withdrawing fluorine atom at the para-position in 4-fluoroacetophenone slightly increases the C=O frequency to ~1690 cm⁻¹ due to a dominant inductive effect.
-
The presence of a bromine atom alpha to the carbonyl in 2-bromo-1-phenylethanone also increases the C=O frequency to ~1700 cm⁻¹. This is known as the "field effect" or "α-halo effect," where the electronegative halogen withdraws electron density, strengthening and shortening the C=O bond.
-
In 2-bromo-1-(4-fluorophenyl)ethanone , both effects are present, resulting in a C=O stretch at a high wavenumber, approximately 1705 cm⁻¹.
-
-
Aromatic C=C Stretching: All four compounds exhibit characteristic aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-F and C-Br Stretching: The carbon-fluorine stretch in the fluorinated compounds is typically a strong band found in the 1250-1100 cm⁻¹ region. The carbon-bromine stretch is found at lower wavenumbers, typically between 700 and 500 cm⁻¹, and is often weaker.
Experimental Workflow and Protocols
The data presented were obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common technique for solid and liquid samples that requires minimal preparation.
Diagram of the FT-IR Analysis Workflow
References
A Comparative Guide to HPLC-Based Purity Validation of 2-bromo-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-bromo-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. We present a detailed, robust HPLC protocol, compare alternative column technologies, and outline a complete validation strategy to ensure accurate and reliable purity assessment.
Introduction
2-bromo-1-(2-fluorophenyl)ethanone is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide offers a practical framework for developing and validating an HPLC method for this specific compound.
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of 2-bromo-1-(2-fluorophenyl)ethanone, leveraging the compound's moderate polarity. The following method provides a strong starting point for achieving excellent separation of the main component from potential impurities.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (L1), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Comparison of Alternative HPLC Columns
The choice of HPLC column is critical for achieving optimal separation. While a standard C18 column is versatile, other stationary phases can offer alternative selectivity, which may be beneficial for resolving specific impurities.
Table 2: Comparison of HPLC Column Chemistries
| Column Chemistry | Principle of Separation | Advantages for 2-bromo-1-(2-fluorophenyl)ethanone Analysis | Potential Disadvantages |
| C18 (Octadecyl) | Hydrophobic interactions.[2] | Excellent retention for moderately polar compounds; widely available and well-characterized. | May not resolve closely related non-polar impurities effectively. |
| C8 (Octyl) | Less hydrophobic than C18.[2] | Shorter retention times, which can speed up analysis. | May provide insufficient retention for the main analyte and polar impurities. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions.[3][4] | Enhanced selectivity for aromatic compounds, potentially improving separation from aromatic impurities.[3][4] | Selectivity can be highly dependent on the mobile phase composition. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions.[5] | Unique selectivity for halogenated and aromatic compounds, offering a significant advantage in separating structurally similar impurities.[5] | Can exhibit secondary interactions that may lead to peak tailing. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-bromo-1-(2-fluorophenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-bromo-1-(2-fluorophenyl)ethanone sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Method Validation Protocol
A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[6]
Table 3: HPLC Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradation products. | The peak for 2-bromo-1-(2-fluorophenyl)ethanone should be pure and well-resolved from all other peaks. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (injection precision) and intermediate precision with RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
| Stability-Indicating | To demonstrate the method can separate the analyte from its degradation products.[7][8] | Forced degradation studies (acid, base, oxidation, heat, light) should show degradation with no co-elution of degradation products with the main peak.[7][8][9][10] |
Potential Impurities
The purity analysis should focus on separating the main compound from potential process-related impurities and degradation products.
-
Starting Materials: 1-(2-fluorophenyl)ethanone
-
By-products: Dibrominated species, positional isomers.
-
Degradation Products: Hydrolysis products resulting from exposure to moisture.
Alternative Analytical Techniques
While HPLC is the primary technique, other methods can provide complementary information.
Table 4: Alternative Purity Assessment Techniques
| Technique | Principle | Application |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[1] | Analysis of residual solvents and volatile impurities.[1] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions.[1][11] | Identification and structural elucidation of unknown impurities when coupled with HPLC (LC-MS).[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural confirmation of the main component and characterization of impurities. |
| UV-Visible Spectroscopy | Absorption of ultraviolet or visible light by the analyte.[12] | A simple, preliminary assessment of purity, but lacks the specificity of chromatographic methods.[12] |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for consistent and accurate results.
Caption: HPLC Purity Validation Workflow.
The logical progression from sample preparation through to final analysis and reporting is crucial for a compliant and scientifically sound purity assessment.
Caption: HPLC Method Development Logic.
Conclusion
The purity of 2-bromo-1-(2-fluorophenyl)ethanone is a critical quality attribute that can be reliably determined using a well-validated reversed-phase HPLC method. The recommended C18-based method provides a robust starting point, while alternative column chemistries like Phenyl-Hexyl and PFP offer orthogonal selectivity for challenging separations. A thorough method validation, including forced degradation studies, is essential to ensure the method is stability-indicating and fit for its intended use in a regulated environment. By following the protocols and considerations outlined in this guide, researchers and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. halocolumns.com [halocolumns.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 10. alliedacademies.org [alliedacademies.org]
- 11. rroij.com [rroij.com]
- 12. medwinpublishers.com [medwinpublishers.com]
comparative study of different brominating agents for acetophenone synthesis
A Comparative Guide to Brominating Agents for Acetophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The α-bromination of acetophenone is a fundamental transformation in organic synthesis, yielding phenacyl bromide, a key intermediate in the production of a wide array of pharmaceuticals and other valuable organic compounds. The choice of a brominating agent is critical, influencing not only the yield and selectivity of the reaction but also its safety, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of various brominating agents for the synthesis of α-bromoacetophenone, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their specific needs.
Quantitative Performance Comparison
The following table summarizes the performance of different brominating agents in the synthesis of α-bromoacetophenone and its derivatives. It is important to note that the reaction conditions vary across different studies, which can significantly impact the reported yields. Therefore, this data should be used for a nuanced comparison, considering the specific context of each experiment.
| Brominating Agent | Substrate | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Elemental Bromine (Br₂) | Acetophenone | Anhydrous AlCl₃ / Anhydrous Ether | Ice bath, 1h | 64-66 (recrystallized) | [1] |
| Acetophenone Derivatives | Methanol / HCl | 0-5 °C, 1h | 87-90 | [2][3] | |
| N-Bromosuccinimide (NBS) | Acetophenone | Acidic Al₂O₃ / Methanol | Reflux, 10-20 min | 89 | [4] |
| Acetophenone | KH₂PO₄ / Ethanol | Reflux, 10 min | 96 | [5] | |
| 4-Chloroacetophenone | Acetic Acid | 90 °C, 3h | Low | [6] | |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 °C, 3h | 85 | [6][7][8] |
| 4-(Trifluoromethyl)acetophenone | Acetic Acid | 90 °C, 3h | 90 | [6] | |
| Hydrogen Peroxide/Hydrobromic Acid (H₂O₂-HBr) | Acetophenone Derivatives | Water | Room Temp., 9-24h | 69-97 | |
| Copper(II) Bromide (CuBr₂) | 4-Chloroacetophenone | Acetic Acid | 90 °C, 3h | ~60 | [6] |
Qualitative Comparison of Brominating Agents
| Brominating Agent | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | - High reactivity- Readily available | - Highly toxic and corrosive- Difficult to handle (fuming liquid)- Can lead to over-bromination and side reactions- Generates HBr gas |
| N-Bromosuccinimide (NBS) | - Solid, easier to handle than Br₂- High selectivity for allylic and benzylic bromination- Milder reaction conditions | - Can be thermally unstable, especially with certain solvents (e.g., DMF)- Purity can be variable- May require a radical initiator or catalyst |
| Pyridine Hydrobromide Perbromide | - Solid, stable, and easy to handle- Provides a controlled release of bromine- High yields and selectivity | - More expensive than Br₂- Generates pyridine hydrobromide as a byproduct |
| Hydrogen Peroxide/Hydrobromic Acid (H₂O₂-HBr) | - "Green" and safer alternative- In situ generation of bromine minimizes exposure- Water is the primary solvent | - Slower reaction times- Requires careful control of stoichiometry to avoid side reactions |
| Copper(II) Bromide (CuBr₂) | - Solid, stable reagent- Can be used in stoichiometric amounts | - Can result in lower yields compared to other agents- Generates copper byproducts that need to be removed |
Experimental Protocols
General Experimental Workflow
The general workflow for the bromination of acetophenone involves the reaction of the ketone with a brominating agent in a suitable solvent, followed by workup and purification of the product.
General workflow for acetophenone bromination.
Protocol 1: Bromination using Elemental Bromine (Br₂)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Acetophenone (50 g, 0.42 mole)
-
Anhydrous ether (50 cc)
-
Anhydrous aluminum chloride (0.5 g)
-
Bromine (67 g, 21.5 cc, 0.42 mole)
-
Methanol for recrystallization
Procedure:
-
A solution of acetophenone in anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.
-
The solution is cooled in an ice bath, and anhydrous aluminum chloride is introduced.
-
Bromine is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.
-
After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.
-
The resulting solid mass is washed with a mixture of water and petroleum ether to remove color.
-
The crude product is filtered and can be recrystallized from methanol to yield white crystals of phenacyl bromide.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) and a Catalyst
This protocol is a general representation based on studies using NBS with a catalyst.[4][5]
Materials:
-
Acetophenone (10 mmol)
-
N-Bromosuccinimide (11-12 mmol)
-
Catalyst (e.g., 10% w/w acidic Al₂O₃ or KH₂PO₄)
-
Solvent (e.g., Methanol or Ethanol, 20 vol)
Procedure:
-
To a round-bottom flask containing acetophenone and the catalyst in the chosen solvent, N-bromosuccinimide is added portion-wise.
-
The reaction mixture is heated to reflux and stirred for the specified time (typically 10-20 minutes).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is filtered off.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.
Protocol 3: Bromination using Pyridine Hydrobromide Perbromide
This protocol is based on a study of the bromination of acetophenone derivatives.[6]
Materials:
-
4-Chloroacetophenone (0.77 g, 5.0 mmol)
-
Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)
-
Acetic acid (20 mL)
Procedure:
-
4-Chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid are combined in a 50 mL round-bottom flask equipped with a condensing tube.
-
The reaction mixture is stirred at 90 °C for 3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization.
Protocol 4: Bromination using Hydrogen Peroxide/Hydrobromic Acid (H₂O₂-HBr)
This "green" protocol is based on the in situ generation of bromine.
Materials:
-
Acetophenone derivative (1.0 mmol)
-
48% aqueous solution of HBr
-
30% aqueous solution of H₂O₂
-
Water
Procedure:
-
The acetophenone derivative is suspended in water in a flask shielded from light.
-
A portion of the 48% aqueous HBr is added, and the mixture is stirred for 5 minutes.
-
A corresponding portion of the 30% aqueous H₂O₂ is then added.
-
This stepwise addition of HBr and H₂O₂ is repeated at intervals until the desired stoichiometry is reached.
-
The reaction is stirred at room temperature for the required time (can be several hours).
-
The product is then isolated by filtration (for solids) or extraction with a minimal amount of a non-chlorinated organic solvent.
Reaction Mechanism
The α-bromination of ketones like acetophenone proceeds through an acid-catalyzed enolization mechanism.
Acid-catalyzed bromination mechanism.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetophenone by an acid catalyst.
-
Enol Formation: A proton is then removed from the α-carbon, leading to the formation of a nucleophilic enol intermediate.
-
Nucleophilic Attack: The enol attacks a molecule of the brominating agent (e.g., Br₂).
-
Deprotonation: Finally, a proton is lost to yield the α-bromoacetophenone product and regenerate the acid catalyst.
Conclusion
The selection of a brominating agent for the synthesis of α-bromoacetophenone depends on a balance of factors including desired yield, reaction scale, cost, safety considerations, and environmental impact.
-
For high-yield, lab-scale synthesis where handling hazardous materials is manageable, elemental bromine remains a viable, albeit less safe, option.
-
N-Bromosuccinimide offers a safer solid alternative, and with the right catalytic system, can provide excellent yields under mild conditions.[4][5]
-
Pyridine hydrobromide perbromide stands out as a reliable, safe, and high-yielding reagent, particularly suitable for educational and research settings where ease of handling is a priority.[6]
-
The H₂O₂-HBr system represents the "greenest" approach, ideal for applications where environmental impact and operator safety are paramount, though it may require longer reaction times.
Ultimately, the detailed protocols and comparative data provided in this guide should empower researchers to make an informed decision and optimize the synthesis of α-bromoacetophenone for their specific research and development needs.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
X-ray crystallography of 2-bromo-1-(4-fluorophenyl)ethanone derivatives
Comparison of Crystallographic Data
The solid-state structures of 2-bromo-1-(4-hydroxyphenyl)ethanone, 2'-amino-5'-bromoacetophenone, and 2-bromo-1-phenylethanone have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in Table 1. The variation in substituents on the phenyl ring leads to different crystal systems and unit cell dimensions, highlighting the impact of intermolecular interactions on the crystal packing.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 2-bromo-1-(4-hydroxyphenyl)ethanone | C₈H₇BrO₂ | Monoclinic | P2₁/c | 8.6495(15) | 15.052(3) | 14.3562(19) | 90 | 123.224(7) | 90 | 1563.5(5) | 8 |
| 2'-amino-5'-bromoacetophenone | C₈H₈BrNO | Orthorhombic | Pna2₁ | 21.9206(6) | 7.3583(2) | 5.0596(2) | 90 | 90 | 90 | 816.11(4) | 4 |
| 2-bromo-1-phenylethanone | C₈H₇BrO | Orthorhombic | Pna2₁ | 4.1459(2) | 9.6731(5) | 18.8178(9) | 90 | 90 | 90 | 754.66(6) | 4 |
Table 1: Comparison of Crystallographic Data for 2-bromo-1-(4-fluorophenyl)ethanone Derivatives.[1][2][3]
Alternative Analytical Data for 2-bromo-1-(4-fluorophenyl)ethanone
In the absence of single-crystal X-ray diffraction data for the title compound, other analytical techniques provide valuable structural information. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming the molecular structure.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 |
| IR (Melt) | The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. The exact peak values can be found in publicly available spectral databases.[4][5] |
Table 2: Spectroscopic Data for 2-bromo-1-(4-fluorophenyl)ethanone.[6]
Experimental Protocols
Single-Crystal X-ray Diffraction
The following is a general experimental protocol for single-crystal X-ray diffraction of organic compounds, based on common practices reported in the literature.[7][8]
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by vapor diffusion.[9] The choice of solvent is critical and is often determined empirically.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10] The crystal is maintained at a constant temperature (e.g., 293 K or 100 K) during data collection.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. How To [chem.rochester.edu]
- 10. growingscience.com [growingscience.com]
A Comparative Analysis of the Biological Activities of Ortho- vs. Para-Fluoro Substituted Bromoacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoro-substituted bromoacetophenones are versatile scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. The position of the fluorine atom on the phenyl ring can significantly influence the physicochemical properties and, consequently, the biological activity of these compounds and their derivatives. This guide provides a comparative overview of the reported biological activities of ortho-fluoro versus para-fluoro substituted bromoacetophenones, focusing on the distinct therapeutic potentials that have been explored for each isomer. While direct comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to highlight the divergent research trends and potential applications.
Data Presentation: A Tale of Two Isomers
The current body of research suggests a divergence in the explored biological activities of ortho- and para-fluoro substituted bromoacetophenone derivatives. Derivatives of the para-isomer have been predominantly investigated for their cytotoxic and aromatase inhibitory effects, while derivatives of the ortho-isomer have been primarily explored for their antimicrobial properties.
| Isomer | Derivative Class | Biological Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) |
| Para-Fluoro Substituted Bromoacetophenone | Chalcones | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 values for some derivatives are in the low micromolar range.[1][2] |
| Cytotoxicity | HCT-116 (Colon Cancer) | IC50 values for some derivatives are in the low micromolar range. | ||
| Isoflavanones | Aromatase Inhibition | Recombinant Human Aromatase | IC50 values for some derivatives are in the sub-micromolar to low micromolar range.[3] | |
| Ortho-Fluoro Substituted Bromoacetophenone | Thiazoles, Pyrazoles, etc. | Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate activity reported for some derivatives, with MIC values ranging from 32-512 µg/mL.[4][5] |
| Antifungal | Candida albicans | Moderate activity reported for some derivatives.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of fluoro-substituted bromoacetophenone derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of ortho- or para-fluoro substituted bromoacetophenones) and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending freshly grown colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.
Mandatory Visualization
Aromatase Inhibition Pathway
Derivatives of para-fluoro substituted bromoacetophenones have shown potential as aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibiting this enzyme is a crucial strategy in the treatment of hormone-dependent breast cancer.
Caption: Mechanism of aromatase inhibition by para-fluoro substituted bromoacetophenone derivatives.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of the synthesized ortho- and para-fluoro substituted bromoacetophenone derivatives.
Caption: General workflow for the synthesis and biological evaluation of substituted bromoacetophenones.
Conclusion
The positional isomerism of the fluorine atom in fluoro-substituted bromoacetophenones appears to guide the exploration of their biological activities. Derivatives of the para-isomer are promising candidates for anticancer and aromatase inhibitory applications, while derivatives of the ortho-isomer are being investigated for their antimicrobial potential. Further research, including direct comparative studies and elucidation of the mechanisms of action, is necessary to fully understand the structure-activity relationships and to exploit the therapeutic potential of these versatile chemical scaffolds. This guide serves as a starting point for researchers interested in the rational design and development of novel therapeutic agents based on fluoro-substituted bromoacetophenones.
References
- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. turkjps.org [turkjps.org]
A Comparative Guide to the Stability of Bromo-fluoroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Relative Stability of Isomers: A Theoretical Perspective
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of substituted aromatic compounds. A study on the effects of bromine substitution on the electronic and structural properties of acetophenone provides valuable insights. The research indicates that the position of the bromine atom significantly influences the thermodynamic stability of the molecule.
Based on these theoretical calculations for bromoacetophenones, a logical inference can be drawn for bromo-fluoroacetophenone isomers. The underlying principles of steric hindrance and electronic effects that govern the stability of bromoacetophenones are expected to have a similar influence in the presence of an additional fluorine substituent.
Table 1: Predicted Relative Stability of Bromo-acetophenone Isomers
| Isomer Position | Predicted Relative Stability | Rationale |
| Para | Most Stable | Minimal steric hindrance between the acetyl group and the halogen substituents. Symmetrical electron-withdrawing effects of the halogens contribute to overall molecular stability. |
| Meta | Intermediate Stability | Reduced steric hindrance compared to the ortho isomer. Asymmetrical electronic effects may result in a less stable configuration than the para isomer. |
| Ortho | Least Stable | Significant steric hindrance between the bulky acetyl group and the adjacent bromine and fluorine atoms. This steric repulsion leads to a higher energy and consequently lower stability. |
Experimental Protocols for Determining Isomer Stability
The thermodynamic stability of chemical compounds is experimentally determined through calorimetric and other physical chemistry techniques. The following protocols are standard methods for obtaining quantitative data on the enthalpy of formation, fusion, and sublimation, which are key indicators of molecular stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the enthalpy of fusion and melting points of crystalline solids.
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount (typically 1-5 mg) of the bromo-fluoroacetophenone isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Temperature Program: The temperature of the cell is increased at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the melting point of the isomer.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined from the onset of the melting endotherm. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus). A sharper melting peak generally indicates a higher purity of the sample. By comparing the enthalpies of fusion of the ortho, meta, and para isomers, their relative crystal lattice stabilities can be assessed.
Solution Calorimetry for Enthalpy of Formation
Solution calorimetry can be used to determine the enthalpy of solution, which can then be used in conjunction with other thermochemical data to calculate the standard enthalpy of formation.
Experimental Protocol:
-
Calorimeter Setup: A precision solution calorimeter is assembled and its heat capacity is determined by a standard reaction with a known enthalpy change.
-
Solvent Preparation: A suitable solvent in which the bromo-fluoroacetophenone isomers are soluble is placed in the calorimeter, and its temperature is allowed to stabilize.
-
Sample Dissolution: A precisely weighed sample of the isomer is introduced into the solvent, and the temperature change upon dissolution is meticulously recorded until a stable baseline is re-established.
-
Enthalpy of Solution Calculation: The heat of solution is calculated from the observed temperature change, the heat capacity of the calorimeter and the solution, and the amount of sample dissolved.
-
Thermochemical Cycle: By designing an appropriate thermochemical cycle involving the dissolution of the isomers and their constituent elements or other reference compounds with known enthalpies of formation, the standard enthalpy of formation (ΔHf°) of each isomer can be determined. A more negative enthalpy of formation indicates greater thermodynamic stability.
Logical Framework for Isomer Stability Assessment
The determination of the most stable isomer involves a combination of theoretical predictions and experimental verification. The following diagram illustrates the logical workflow.
Caption: Logical workflow for assessing isomer stability.
Experimental Workflow for Calorimetric Analysis
The following diagram outlines the key steps in the experimental determination of the enthalpy of fusion and formation for the bromo-fluoroacetophenone isomers.
Caption: Workflow for calorimetric analysis of isomers.
Conclusion and Relevance to Drug Development
The stability of bromo-fluoroacetophenone isomers is a critical parameter in the context of drug discovery and development. The para-isomer is theoretically predicted to be the most stable, a hypothesis that can be experimentally verified using the detailed protocols outlined above. In drug development, the use of a stable and pure isomer is paramount. Isomeric impurities can lead to batch-to-batch variability, altered pharmacokinetic profiles, and potentially unforeseen toxicities.
Furthermore, the specific spatial arrangement of the bromo and fluoro substituents in each isomer will dictate its interaction with biological targets. Even subtle differences in geometry and electronic distribution between the ortho, meta, and para isomers can lead to significant variations in binding affinity and biological activity. Therefore, a thorough understanding of the relative stability of these isomers is the first step towards the rational design and synthesis of novel therapeutic agents derived from the bromo-fluoroacetophenone scaffold. Researchers are encouraged to utilize the provided experimental frameworks to obtain definitive stability data for these and other important pharmaceutical intermediates.
literature review of the synthetic utility of various haloacetophenones
For Researchers, Scientists, and Drug Development Professionals
α-Haloacetophenones are a class of versatile organic intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their utility stems from the presence of two reactive sites: the carbonyl group and the halogenated α-carbon. This combination allows for a diverse range of chemical transformations, making them crucial building blocks in modern organic synthesis. This guide provides a comparative overview of the synthetic utility of various α-haloacetophenones, supported by experimental data and detailed protocols.
Overview of Reactivity and Applications
The reactivity of the α-halogen is paramount to the synthetic utility of these compounds and follows the expected trend for leaving group ability: I > Br > Cl > F. This predictable reactivity allows chemists to select the appropriate haloacetophenone for a specific transformation.
-
α-Bromoacetophenones and α-Chloroacetophenones are the most commonly utilized intermediates.[1][2] They are excellent electrophiles and readily undergo nucleophilic substitution (SN2) reactions.[3] This reactivity is foundational for the construction of a vast number of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[4][5] Bromoacetophenones, in particular, are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceuticals.[6][7]
-
α-Iodoacetophenones are more reactive than their bromo and chloro counterparts due to the excellent leaving group ability of iodine.[8] This heightened reactivity makes them suitable for reactions that may be sluggish with other haloacetophenones, such as in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[9][10]
-
α-Fluoroacetophenones are less reactive in nucleophilic substitution reactions. However, the introduction of fluorine can significantly alter the biological properties of a molecule, often enhancing metabolic stability and binding affinity.[11][12] Consequently, fluoroacetophenones are valuable building blocks in medicinal chemistry and for the synthesis of agrochemicals.[13][14]
The general structure of α-haloacetophenones features two electrophilic centers, making them valuable precursors for a wide range of heterocyclic compounds containing nitrogen, sulfur, and oxygen.[15][16]
Comparative Data on Synthetic Transformations
The following table summarizes quantitative data for representative synthetic transformations involving various haloacetophenones, highlighting the differences in reaction conditions and yields.
| Haloacetophenone Substrate | Reaction Type | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | α-Bromination | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [7] |
| 4-Trifluoromethylacetophenone | α-Bromination | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [7] |
| Acetophenone | α-Iodination | I₂ / Oxone® | Acetonitrile | RT | 0.5 | 94 | [16] |
| Styrene derivative | α-Bromination | KBr / O₂ (Visible light) | Dichloroethane | RT | 24 | 89 | [15] |
| 2'-Amino-4',6'-dimethoxy-α-chloroacetophenone | Darzens Reaction | Aryl aldehyde, t-BuOK | THF | RT | 1-2 | 70-95 | [17] |
Key Synthetic Applications and Workflows
Haloacetophenones are instrumental in the synthesis of diverse molecular scaffolds.
A primary application of α-haloacetophenones is in the synthesis of heterocycles. The reaction of an α-haloacetophenone with a nucleophile is a common strategy for constructing five- and six-membered rings.
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The choice of halogen on the acetophenone is a critical decision based on the desired reactivity and the specific synthetic route.
Experimental Protocols
Below are representative experimental protocols for common transformations involving haloacetophenones.
This protocol is adapted from a procedure for the α-bromination of acetophenone derivatives suitable for undergraduate chemistry experiments.[7]
-
Materials: 4-Chloroacetophenone, pyridine hydrobromide perbromide, glacial acetic acid.
-
Procedure:
-
To a solution of 4-chloroacetophenone (1.0 mmol) in glacial acetic acid, add pyridine hydrobromide perbromide (1.1 mmol).
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After 3 hours, or upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-chloro-α-bromoacetophenone. The expected yield is approximately 85%.[7]
-
This protocol is based on a direct iodination route using iodine and Oxone®.[16]
-
Materials: Acetophenone, Iodine (I₂), Oxone® (2KHSO₅·KHSO₄·K₂SO₄), Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 mmol) in acetonitrile.
-
Add iodine (0.5 equiv.) and Oxone® (0.1 equiv.) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-iodoacetophenone. The expected yield is up to 94%.[16]
-
Conclusion
α-Haloacetophenones are indispensable building blocks in organic synthesis, offering a tunable level of reactivity based on the halogen substituent. α-Bromo and α-chloroacetophenones are workhorses for constructing heterocyclic systems via nucleophilic substitution pathways.[4][15] α-Iodoacetophenones provide enhanced reactivity for more challenging transformations like cross-coupling reactions, while α-fluoroacetophenones are key for introducing fluorine into bioactive molecules.[9][13] The choice of a specific haloacetophenone allows chemists to tailor their synthetic strategy, making these compounds foundational to the development of new pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Uses of Chloroacetophenone_Chemicalbook [chemicalbook.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2'-Bromo-2-(4-fluorophenyl)acetophenone: A Guide for Laboratory Professionals
For immediate safety, treat 2'-Bromo-2-(4-fluorophenyl)acetophenone as a hazardous, corrosive substance. In case of exposure, follow first-aid measures outlined in the Safety Data Sheet (SDS) without delay. This guide provides essential procedural information for the safe handling and disposal of this compound, ensuring compliance and minimizing environmental impact.
Proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This compound, a reactive α-bromo ketone, is classified as a hazardous material that causes severe skin burns and eye damage.[1][2] Its disposal is regulated and must be conducted by qualified professionals through an approved waste disposal plant.[1][2][3] Adherence to local, regional, and national regulations is mandatory.
Key Disposal and Regulatory Data
The following table summarizes quantitative data relevant to the disposal of halogenated organic compounds. Specific limits for this compound are not individually defined in most regulations; therefore, classification is typically based on its hazardous characteristics and its identity as a halogenated organic compound.
| Parameter | Regulatory Guideline/Limit | Regulation/Source | Notes |
| Hazard Classification | Corrosive Solid, Acidic, Organic, n.o.s. | DOT / IATA | UN Number: 3261, Hazard Class: 8.[1] |
| Waste Characterization | Hazardous Waste (if exhibiting corrosive properties) | EPA RCRA | A solid waste is considered corrosive (D002) if it is an aqueous liquid with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specific rate.[4] While a solid, the corrosive nature of this compound necessitates its handling as hazardous waste. |
| Land Disposal | Prohibited for Halogenated Organic Compounds (HOCs) | EPA RCRA (40 CFR §268.32) | Wastes containing HOCs above certain concentrations are restricted from land disposal unless they meet specific treatment standards.[5] |
| Incineration Limit | ≤ 1% Halogenated Organic Content | EU Industrial Emissions Directive | Some thermal oxidizers are restricted to combusting waste streams with a halogenated organic substance content of 1% or less (expressed as chlorine).[6] |
| Reportable Quantity (RQ) | Not explicitly listed | CERCLA | While this specific compound is not listed, releases of hazardous substances must be reported. The default RQ for unlisted hazardous wastes exhibiting a hazardous characteristic is typically 100 pounds. |
Standard Disposal Protocol
The primary and required method for disposing of this compound is through a licensed and approved hazardous waste disposal company.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, closed container for this compound waste. The label should include the full chemical name, CAS number (403-29-2), and appropriate hazard pictograms (e.g., Corrosive).
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong bases or oxidizing agents, to prevent violent reactions.[2]
-
This includes solid chemical waste, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
Step 2: Container Management
-
Use a container made of compatible material that is in good condition. Ensure it can be tightly sealed.
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be a corrosives-compatible location.[2]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department with an accurate accounting of the waste.
-
The waste will be transported by certified professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of compound is high-temperature incineration.
Step 4: Record Keeping
-
Maintain meticulous records of the amount of waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Accidental Spill and Cleanup Procedure
In the event of a spill, prioritize personal safety and prevent the spread of contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[5]
-
Containment: Prevent the solid material from becoming airborne dust.[2] Do not allow the chemical to enter drains or waterways.[2]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a thorough rinse. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe and compliant disposal.
Experimental Protocol: Potential Lab-Scale Pre-Treatment
Disclaimer: This protocol describes a chemical transformation, not an officially validated disposal method. It should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions, including a chemical fume hood. The goal is to convert the reactive α-bromo ketone into a potentially less hazardous compound prior to collection by a waste contractor. The resulting reaction mixture must still be disposed of as hazardous waste.
Objective: To dehalogenate this compound via elimination. α-bromo ketones can undergo dehydrobromination when treated with a mild base to form an α,β-unsaturated ketone.[7][8]
Materials:
-
This compound waste
-
Pyridine (or another suitable non-nucleophilic base)
-
A suitable solvent (e.g., Toluene or DMF)
-
Stir plate and stir bar
-
Round-bottom flask and condenser
-
Heating mantle
-
Appropriate workup reagents (e.g., dilute HCl, water, brine, drying agent)
Methodology:
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent within a round-bottom flask equipped with a stir bar.
-
Add a slight excess (e.g., 1.1 to 1.5 equivalents) of pyridine to the solution.
-
Attach a condenser and heat the mixture under reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Perform a standard workup to remove the pyridine. This typically involves washing the organic layer with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting residue, containing the α,β-unsaturated product, should be collected in a labeled hazardous waste container for professional disposal. Although transformed, it is not suitable for sewer or regular trash disposal.
References
- 1. Bacterial degradation of ring-chlorinated acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epawebapp.epa.ie [epawebapp.epa.ie]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Personal protective equipment for handling 2'-Bromo-2-(4-fluorophenyl)acetophenone
Essential Safety and Handling Guide for 2'-Bromo-2-(4-fluorophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS Number: 403-29-2). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is classified as corrosive and can cause severe skin burns and eye damage[1][2][3][4].
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be chemical-splash resistant. A face shield should be worn over goggles to provide an additional layer of protection against splashes and dust[2][5]. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture before and during use. |
| Body | Protective Clothing/Laboratory Coat | A flame-retardant lab coat or chemical-resistant apron should be worn to protect against skin contact[2][6]. Ensure clothing fully covers the arms. |
| Respiratory | Respirator | In areas with potential for dust or vapor generation, a NIOSH-approved respirator with an appropriate filter cartridge (e.g., P3) is necessary[2][5]. |
| Feet | Closed-Toe Shoes | Protects feet from potential spills and falling objects[7]. |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure[1][2].
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible and operational[8].
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as detailed in the table above.
Handling:
-
Carefully open the container, avoiding the generation of dust.
-
Weigh and transfer the chemical within the fume hood.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
Post-Handling:
-
Thoroughly decontaminate all equipment and the work surface.
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn[1].
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse[1].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material (including residual compound, contaminated consumables, and cleaning materials) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant[1][8].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain[8].
-
Contact your institution's EHS office for specific guidance on waste pickup and disposal procedures.
Emergency Workflow: Chemical Spill Response
The following diagram outlines the immediate steps to take in the event of a chemical spill involving this compound.
Caption: Workflow for responding to a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Essential Personal Protective Equipment for Any Lab | News Letter Journal [newslj.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
